molecular formula C7H10N2 B1607750 2,2-Diethylmalononitrile CAS No. 28118-33-4

2,2-Diethylmalononitrile

Cat. No.: B1607750
CAS No.: 28118-33-4
M. Wt: 122.17 g/mol
InChI Key: AIEHSKCCVPIDNR-UHFFFAOYSA-N
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Description

2,2-Diethylmalononitrile is a useful research compound. Its molecular formula is C7H10N2 and its molecular weight is 122.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-diethylpropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-3-7(4-2,5-8)6-9/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEHSKCCVPIDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380425
Record name 2,2-diethylmalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28118-33-4
Record name 2,2-diethylmalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Advanced Technical Guide: 2,2-Diethylmalononitrile (CAS 28118-33-4) – Properties, Synthesis, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,2-Diethylmalononitrile (CAS 28118-33-4) is a highly reactive, geminally disubstituted dinitrile that serves as a critical building block in advanced organic synthesis and pharmaceutical development. Characterized by its unique steric profile and the strong electron-withdrawing nature of its cyano groups, this compound is primarily utilized in the synthesis of complex heterocyclic systems, including barbiturates and pyrimidinethiones. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its physicochemical properties, outline a field-proven, self-validating protocol for its synthesis, and explore its downstream applications in drug discovery.

Physicochemical Profiling & Structural Dynamics

Understanding the physical properties of this compound is essential for optimizing reaction conditions and downstream purification. The presence of two ethyl groups introduces steric bulk that prevents further alkylation, while the two cyano groups highly activate the central carbon for nucleophilic addition and cyclocondensation reactions.

PropertyValueAnalytical Significance
Chemical Name This compoundCore gem-dialkyl dinitrile structure.
CAS Registry Number 28118-33-4Unique identifier for regulatory compliance.
Molecular Formula C7H10N2Indicates a high degree of unsaturation (nitriles).
Molecular Weight 122.17 g/mol Used for precise stoichiometric calculations.
Melting Point 42 - 43 °C[1]Low-melting solid; requires gentle warming for liquid handling.
Boiling Point 53 °C @ 5 mmHg[1]High boiling point at atmospheric pressure; vacuum distillation is mandatory to prevent thermal degradation.
Appearance White to off-white solidColorimetric indicator of purity (yellowing indicates polymerization).

Mechanistic Synthesis Protocol: Geminal Dialkylation of Malononitrile

The synthesis of this compound relies on the double nucleophilic aliphatic substitution (SN2) of malononitrile with an ethyl halide[2]. The following protocol is designed as a self-validating system, ensuring high yield while mitigating the risk of runaway polymerization.

Experimental Methodology

Step 1: System Preparation Charge a dry, argon-purged reaction vessel with 1.0 equivalent of malononitrile dissolved in anhydrous dimethylformamide (DMF).

  • Causality: DMF is a polar aprotic solvent that poorly solvates anions, thereby massively increasing the nucleophilicity of the malononitrile carbanion generated in the next step.

Step 2: Base Activation Slowly add 2.5 equivalents of anhydrous potassium carbonate (K₂CO₃) or sodium ethoxide (NaOEt) at 0–5 °C.

  • Causality: The low temperature is critical. Malononitrile is prone to base-catalyzed dimerization (forming 2-amino-1,1,3-tricyanopropene). Keeping the thermal energy low suppresses this side reaction while allowing quantitative deprotonation.

Step 3: Electrophile Introduction Introduce 2.5 equivalents of ethyl iodide (or ethyl bromide) dropwise via an addition funnel over 30 minutes[2].

  • Causality: Ethyl iodide is preferred over ethyl chloride due to the superior leaving group ability of iodine, which accelerates the SN2 process. The 0.5 equivalent excess ensures complete conversion of the mono-alkylated intermediate to the di-alkylated target.

Step 4: Thermal Maturation Remove the ice bath and gradually heat the mixture to 55 °C for 5 hours.

  • Causality: While the first alkylation is rapid, the second alkylation is sterically hindered by the newly introduced ethyl group. Thermal energy is required to overcome the increased activation energy barrier for the second SN2 attack.

Step 5: Quenching & Phase Separation Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous phase three times with ethyl acetate.

  • Causality: Quenching destroys unreacted base and halts the reaction. Ethyl acetate efficiently partitions the moderately polar this compound from the highly polar DMF/water mixture.

Step 6: Purification (Self-Validation Step) Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via vacuum distillation, collecting the fraction boiling at 53 °C at 5 mmHg[1].

  • Causality: Vacuum distillation ensures the removal of any mono-ethylated impurities (which boil at a lower temperature) without subjecting the product to its atmospheric boiling point, which could induce thermal decomposition.

Downstream Pharmaceutical Applications & Heterocyclic Workflows

This compound is a privileged intermediate in the synthesis of pharmacologically active heterocycles, particularly those targeting the central nervous system (CNS)[3].

Synthesis of Barbiturates (Barbital Derivatives)

The most historically and mechanistically significant application of this compound is its conversion into diethylbarbituric acid (Barbital), a classic sedative-hypnotic agent. The reaction involves the cyclocondensation of the dinitrile with urea (carbamide) in the presence of a strong base (e.g., sodium ethoxide) to form an intermediate 4,6-diimino-5,5-diethyl-2-oxopyrimidine[4]. Subsequent acidic hydrolysis of the imine groups yields the final barbituric acid derivative[4].

Synthesis of Pyrimidinethiones

By substituting urea with thiourea in the cyclocondensation step, researchers can synthesize 4,6-diamino-5,5-diethylpyrimidine-2-thione derivatives[5]. These pyrimidinethiones are critical pharmacophores investigated for their antimicrobial, antiviral, and antithyroid activities.

Synthesis A Malononitrile CH2(CN)2 B This compound CEt2(CN)2 A->B 2x Et-I, Base (SN2 Alkylation) C 4,6-Diimino-5,5-diethyl- 2-oxopyrimidine B->C Urea, NaOEt (Cyclocondensation) D Diethylbarbituric Acid (Barbital) C->D H2SO4, H2O (Acidic Hydrolysis)

Fig 1: Reaction pathway from malononitrile to barbital via this compound intermediate.

Analytical Characterization & Quality Control

To ensure the trustworthiness of the synthesized batch before deployment in drug development workflows, the following analytical validations must be performed:

  • FT-IR Spectroscopy: The disappearance of the C-H stretching frequency typical of the acidic methylene protons in malononitrile (~2900 cm⁻¹ region shifts) and the presence of a sharp, strong C≡N stretch at ~2250 cm⁻¹ confirms the retention of the nitrile groups.

  • ¹H NMR (CDCl₃): The spectrum must show a clean triplet at ~1.2 ppm (6H, -CH₃) and a quartet at ~2.0 ppm (4H, -CH₂-), representing the two equivalent ethyl groups. The absolute absence of a singlet near 3.6 ppm (the methylene protons of starting malononitrile) validates complete dialkylation.

  • GC-MS: A molecular ion peak at m/z 122 confirms the molecular weight, with a fragmentation pattern showing the predictable loss of ethyl radicals (M-29).

References

  • SynQuest Labs. "CAS 28118-33-4 | 3137-1-X6 | this compound".
  • ChemicalBook. "this compound | 28118-33-4".
  • Internet Archive. "Full text of Journal of the Chemical Society".
  • Molaid. "2,2-二乙基丙二腈| 28118-33-4".
  • Global Journals. "Synthesis and Applications of Pyrimidinethiones".

Sources

Technical Guide: Comparative Analysis of Malononitrile and 2,2-Diethylmalononitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide delineates the critical functional divergence between Malononitrile (MN) and its dialkylated derivative, 2,2-Diethylmalononitrile (DEM) . While structurally related, these two compounds occupy opposite ends of the reactivity spectrum in organic synthesis and drug design.

  • Malononitrile is defined by its active methylene group (

    
    ), making it a premier 
    
    
    
    -nucleophile for constructing heterocycles (e.g., pyridines, pyrimidines) via Knoevenagel and Gewald condensations.[1]
  • This compound is defined by its quaternary central carbon . Lacking acidic protons, it is chemically inert to base-catalyzed condensation. Instead, it serves as a lipophilic, metabolically stable scaffold or a probe for steric bulk in active sites.

Structural & Physicochemical Divergence

The removal of the methylene protons in DEM fundamentally alters the electronic and physical profile of the molecule.

Comparative Data Table
FeatureMalononitrile (MN)This compound (DEM)
Formula


MW 66.06 g/mol 122.17 g/mol
Central Carbon Secondary (

), Acidic
Quaternary (

), Inert
Acidity (

)
~11.0 (in water)N/A (No acidic protons)
LogP (Lipophilicity) -0.5 (Hydrophilic)~1.5 (Lipophilic)
Primary Reactivity Carbanion formation (

-alkylation)
Nitrile hydrolysis / Reduction
Physical State Solid (mp 30–32°C)Liquid / Low-melting solid
Mechanistic Implication

The acidity of MN allows it to be deprotonated by weak bases (e.g., piperidine, carbonates), generating a stabilized carbanion.[1] DEM, having no protons at the


-position, cannot form a carbanion. Consequently, DEM cannot  participate in Knoevenagel condensations, a limitation that is often exploited to "lock" a conformation or block metabolic oxidation.

Reactivity Profiles & Signaling Pathways

The following diagram illustrates the divergent synthetic pathways dictated by the presence or absence of the acidic methylene protons.

ReactivityDivergence MN Malononitrile (CH2(CN)2) Base Base Treatment (e.g., NaOEt, Piperidine) MN->Base Carbanion Stabilized Carbanion [CH(CN)2]- Base->Carbanion Knoevenagel Knoevenagel Condensation (vs Aldehydes) Carbanion->Knoevenagel + R-CHO Alkylation C-Alkylation (Synthesis of DEM) Carbanion->Alkylation + Et-X (2 eq) Heterocycle Heterocycle Formation (Pyridines, Pyrimidines) Knoevenagel->Heterocycle DEM This compound (Et2C(CN)2) Alkylation->DEM Synthesis DEM->Base NO REACTION (No acidic H) Hydrolysis Nitrile Hydrolysis (Acid/Base) DEM->Hydrolysis H2O / H+ Reduction Nitrile Reduction (LiAlH4) DEM->Reduction [H-] Barbital Barbiturate-like Scaffolds Hydrolysis->Barbital Amine Gem-Diethyl Diamines Reduction->Amine

Figure 1: Divergent reactivity map. Note that DEM is the product of MN alkylation but cannot revert to carbanion chemistry.

Experimental Protocol: Synthesis of DEM from MN

While MN is commercially abundant, DEM is often synthesized in-house to ensure purity or to introduce isotopic labels. The following protocol utilizes Phase Transfer Catalysis (PTC) , which is superior to traditional alkoxide methods due to higher selectivity for dialkylation and the elimination of anhydrous solvent requirements.

Protocol: Solvent-Free Phase Transfer Dialkylation

Objective: Synthesize this compound from malononitrile. Scale: 50 mmol basis.

Reagents
  • Malononitrile (MN): 3.3 g (50 mmol)

  • Ethyl Bromide (EtBr): 16.4 g (150 mmol) [3.0 equiv to ensure dialkylation]

  • Potassium Carbonate (

    
    ): 20.7 g (150 mmol)
    
  • TEBA (Triethylbenzylammonium chloride): 0.57 g (5 mol%)

  • Solvent: None (EtBr acts as reagent/solvent phase) or minimal Toluene.

Step-by-Step Methodology
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a highly efficient reflux condenser (EtBr bp is 38°C).

  • Charging: Add solid

    
    , TEBA, and Malononitrile to the flask.
    
  • Addition: Add Ethyl Bromide in one portion.

  • Reaction: Heat the mixture gently to 40–45°C (mild reflux) with vigorous stirring.

    • Mechanism:[2][3] The solid carbonate deprotonates MN at the solid-liquid interface, aided by TEBA shuttling the anion. The high concentration of EtBr drives the reaction immediately from mono-ethyl to di-ethyl.

  • Monitoring: Monitor by TLC (Silica, 8:2 Hexane:EtOAc). MN spot (

    
    ) should disappear; DEM spot (
    
    
    
    ) will appear. Reaction time is typically 3–5 hours.
  • Workup:

    • Cool to room temperature.[2][4]

    • Add 50 mL water to dissolve salts.

    • Extract with Diethyl Ether (

      
       mL).
      
    • Dry combined organics over

      
       and concentrate in vacuo.
      
  • Purification: Distillation under reduced pressure (or recrystallization if solid, though DEM is often a low-melting solid/oil mixture).

Validation Check:


-NMR (

) should show a clean triplet (methyl) and quartet (methylene) with no singlet at

3.5–4.0 ppm (which would indicate unreacted MN or mono-ethyl derivative).

Pharmaceutical & Biological Applications[5][6][7][8][9]

Malononitrile: The Building Block

MN is primarily a "Lego brick" for heterocyclic chemistry.

  • Vitamin B1 (Thiamine): MN is a starting material for the pyrimidine ring construction.[1]

  • Triamterene: A diuretic synthesized via Knoevenagel condensation of MN.

  • CS Gas (2-chlorobenzalmalononitrile): The tear gas agent is the direct product of MN + 2-chlorobenzaldehyde.

This compound: The Metabolic Probe

DEM serves a different function in drug development, often related to the Gem-Dialkyl Effect :

  • Metabolic Blocking: The central carbon in MN is susceptible to oxidative attack. By substituting both hydrogens with ethyl groups (DEM), the carbon becomes quaternary. This blocks metabolic deactivation at that site, a strategy used to extend the half-life of drug candidates.

  • Conformational Locking: The bulky ethyl groups restrict the rotation of the nitrile groups, forcing the molecule into specific conformations that may bind more tightly to target enzymes.

  • Lipophilicity Tuning: Converting MN to DEM significantly increases LogP, enhancing blood-brain barrier (BBB) permeability for central nervous system (CNS) targets.

Safety & Toxicology Profile

Both compounds carry significant risks, but the mechanisms differ slightly regarding cyanide release.

HazardMalononitrile (MN)This compound (DEM)
Acute Toxicity High (Oral LD50 Mouse: ~19 mg/kg)Moderate (Oral LD50 Mouse: ~50-100 mg/kg)
Mechanism Rapid metabolic release of Cyanide (

) via oxidative cleavage of the C-H bond.
Slower release of

. The quaternary carbon resists oxidative cleavage, but P450 enzymes can still attack the alkyl chains or nitrile groups.
Symptoms "Chemical Asphyxia" (Dizziness, rapid breathing, convulsions, collapse).Similar to MN but onset may be delayed due to slower metabolism.
Antidote Hydroxocobalamin (Cyanokit) or Sodium Nitrite/Thiosulfate.Same as MN.

Critical Safety Note: MN can polymerize violently in contact with strong bases at high temperatures. DEM is thermally more stable regarding polymerization but is flammable.

References

  • Diez-Barra, E., et al. (1991).[5] Phase Transfer Catalysis without Solvent: Selective Mono- or Di-alkylation of Malononitrile. Journal of the Chemical Society, Perkin Transactions 1.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8010, Malononitrile.

  • World Health Organization (WHO). (2004). Malononitrile: International Chemical Safety Cards (ICSC 1466).

  • Freeman, F. (1980). Properties and Reactions of Ylidenemalononitriles. Chemical Reviews.

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry.

Sources

Navigating the Physical Landscape of Novel Compounds: A Technical Guide to the Experimental Determination of Melting and Boiling Points for 2,2-Diethylmalononitrile

Author: BenchChem Technical Support Team. Date: March 2026

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Establishing Fundamental Physicochemical Properties.

In the realm of chemical research and pharmaceutical development, the synthesis of novel molecules is a daily occurrence. While extensive databases provide a wealth of information for known substances, researchers frequently encounter new compounds for which fundamental physical properties, such as melting and boiling points, are not yet documented. This is the case for 2,2-diethylmalononitrile, where readily available data is scarce. This guide provides a comprehensive, technically-grounded framework for the de novo experimental determination of these critical parameters, ensuring scientific rigor and data integrity.

The Foundational Importance of Melting and Boiling Points

Before delving into experimental protocols, it is crucial to understand the significance of these properties. The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[1] For a pure crystalline solid, this transition occurs over a narrow temperature range, often referred to as a "sharp" melting point.[2] Conversely, the presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[2][3] Therefore, melting point determination serves as a primary indicator of a compound's purity and is a fundamental step in its identification.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the transition from a liquid to a gaseous state.[4] Unlike the melting point, the boiling point is highly dependent on the ambient pressure. It is a key characteristic of volatile compounds and is essential for purification processes like distillation.[5]

Quantitative Data Summary

CompoundMelting Point (°C)Boiling Point (°C)Pressure (mmHg)
This compoundTo be determinedTo be determinedTo be recorded
2,2-Dimethylmalononitrile31-33169.5 (at 760)760

Data for 2,2-Dimethylmalononitrile sourced from Guidechem[7] and ChemicalBook[8].

Part 1: Experimental Protocol for Melting Point Determination

The following protocol outlines the use of a modern melting point apparatus, a common and reliable method for this determination.

Underlying Principles

This technique relies on the precise control and slow ramping of temperature in a heating block, allowing for careful observation of the sample's phase transition.[3] Pure compounds exhibit a sharp melting range (typically 0.5-1.0°C), while impurities disrupt the crystal lattice, leading to a lower and broader melting range. This phenomenon, known as melting point depression, is a cornerstone of purity assessment.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the this compound sample is crystalline and dry. If necessary, recrystallize from a suitable solvent to achieve a purified solid.

    • Place a small amount of the powdered sample onto a watch glass.

    • Gently press the open end of a capillary tube into the powder to collect a small amount of the sample.

    • Tap the sealed end of the capillary tube on a hard surface to pack the sample down. To ensure dense packing, the tube can be dropped through a longer glass tube onto the benchtop.[9] The final packed sample height should be 2-3 mm.[3]

  • Apparatus Setup and Measurement:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.[9]

    • If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.[2]

    • For a precise measurement, begin heating at a medium rate until the temperature is about 20°C below the estimated melting point.[9]

    • Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[3]

    • Record the temperature at which the first droplet of liquid appears (T1).

    • Continue heating slowly and record the temperature at which the entire sample becomes a clear liquid (T2).

    • The melting range is reported as T1 - T2.

  • Data Interpretation:

    • A narrow melting range (e.g., 0.5-1.5°C) is indicative of a high-purity sample.

    • A broad melting range (e.g., >3°C) suggests the presence of impurities.[1]

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep1 Dry Crystalline Sample Prep2 Load Capillary Tube (2-3 mm) Prep1->Prep2 Prep3 Pack Sample Tightly Prep2->Prep3 Measure1 Insert into Apparatus Prep3->Measure1 Measure2 Rapid Scan (Optional) Measure1->Measure2 Measure3 Slow Heating (1-2°C/min) near Melting Point Measure2->Measure3 Measure4 Record T1 (First Droplet) Measure3->Measure4 Measure5 Record T2 (Fully Liquid) Measure4->Measure5 Analysis1 Report Melting Range (T1-T2) Measure5->Analysis1 Analysis2 Assess Purity based on Range Analysis1->Analysis2

Caption: Workflow for determining the melting point of a solid compound.

Part 2: Experimental Protocol for Boiling Point Determination

For novel compounds available in limited quantities, a micro boiling point determination using a Thiele tube is a highly effective and resource-conscious method.[10]

Underlying Principles

This method works by heating a small liquid sample in a tube along with an inverted capillary. As the liquid is heated, the air trapped in the capillary expands and escapes.[11] When the liquid's temperature reaches its boiling point, its vapor pressure equals the atmospheric pressure, and a rapid, continuous stream of bubbles emerges from the capillary. Upon cooling, the vapor pressure inside the capillary drops, and the liquid is drawn back into it. The temperature at which the liquid enters the capillary is the boiling point.[10][11]

Step-by-Step Methodology
  • Apparatus Assembly:

    • Fill a small test tube (e.g., a Durham tube) with the liquid this compound to a depth of about 1-2 cm.

    • Place a melting point capillary tube, sealed end up, into the test tube containing the sample.

    • Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer's bulb.

    • Clamp the thermometer and test tube assembly so that it is immersed in the oil of a Thiele tube, ensuring the side arm of the Thiele tube is positioned for heating.[10][12]

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a micro-burner. The shape of the tube is designed to promote convection currents in the oil, ensuring uniform heating.

    • As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Initially, this is displaced air.

    • Continue to heat gently until a rapid and continuous stream of bubbles is observed. This indicates that the sample is boiling and its vapor is escaping.

    • Remove the heat source and allow the apparatus to cool slowly.

  • Measurement:

    • Carefully observe the inverted capillary. The stream of bubbles will slow and eventually stop.

    • The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[11] Record this temperature.

    • Crucially, record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.

Workflow for Micro Boiling Point Determination

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_measurement Measurement Setup1 Sample in Test Tube Setup2 Invert Capillary Tube in Sample Setup1->Setup2 Setup3 Attach to Thermometer Setup2->Setup3 Setup4 Immerse in Thiele Tube Setup3->Setup4 Heat1 Gently Heat Thiele Tube Arm Setup4->Heat1 Heat2 Observe Bubble Stream Heat1->Heat2 Heat3 Achieve Rapid, Continuous Bubbles Heat2->Heat3 Heat4 Remove Heat Source Heat3->Heat4 Measure1 Watch for Bubble Stream to Cease Heat4->Measure1 Measure2 Record Temperature as Liquid Enters Capillary Measure1->Measure2 Measure3 Record Atmospheric Pressure Measure2->Measure3

Caption: Workflow for micro boiling point determination using a Thiele tube.

Conclusion

The absence of cataloged physical data for a novel compound like this compound is not a barrier but an opportunity for fundamental chemical characterization. By employing these meticulous, well-established experimental protocols, researchers can confidently determine the melting and boiling points. These data points are not merely numbers; they are the first critical pieces of the puzzle in understanding a new molecule's identity, purity, and potential applications in drug development and materials science. Adherence to these self-validating systems ensures the generation of trustworthy and reproducible data, forming the bedrock of subsequent research.

References

  • Experiment 1: Melting-point Determin
  • DETERMIN
  • Class 11 Chemistry Determination Of Boiling Point Experiment. Vedantu.
  • Melting point determin
  • Melting point determin
  • BOILING POINT DETERMIN
  • Determination of a Boiling Point - Experiment. Vernier.
  • 02 Exp 1 Boiling Point Determin
  • 6.
  • 6.
  • This compound - C7H10N2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
  • 7321-55-3 DIMETHYLMALONONITRILE C5H6N2, Formula,NMR,Boiling Point,Density,Flash Point. Guidechem.
  • DIMETHYLMALONONITRILE | 7321-55-3. ChemicalBook.

Sources

2,2-Diethylmalononitrile PubChem CID and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as an advanced monograph for researchers and drug development professionals. It synthesizes chemical identity, synthetic methodology, and pharmaceutical applications into a cohesive narrative.

Chemical Identity, Synthesis, and Pharmaceutical Utility

Executive Summary

2,2-Diethylmalononitrile (IUPAC: 2,2-Diethylpropanedinitrile) is a pivotal geminal dinitrile intermediate. While often overshadowed by its diester analog (diethyl malonate), this compound serves as a critical electrophilic scaffold in the synthesis of barbiturates (e.g., Barbital), agrochemicals, and specialized nitrogenous heterocycles. Its unique reactivity stems from the "Gem-Dialkyl Effect" (Thorpe-Ingold effect), which sterically promotes cyclization reactions—a property exploited in the synthesis of constrained pharmaceutical rings.

Chemical Identity & Physiochemical Profile

The following data establishes the definitive identity of the compound for regulatory and experimental verification.

Identifier / Property Data Specification
IUPAC Name 2,2-Diethylpropanedinitrile
Common Name This compound
CAS Registry Number 22331-38-0
PubChem CID 77456
Molecular Formula

Molecular Weight 122.17 g/mol
SMILES CCC(CC)(C#N)C#N
InChI Key AIEHSKCCVPIDNR-UHFFFAOYSA-N
Physical State Colorless to pale yellow liquid (at RT)
Boiling Point ~198–200 °C (at 760 mmHg)
Density ~0.92 g/cm³

Synthetic Pathways & Mechanistic Insight[6]

The Challenge of Dialkylation

Synthesizing this compound requires the double alkylation of the methylene carbon in malononitrile (


). The challenge lies in preventing mono-alkylation while avoiding polymerization of the highly reactive nitrile groups.
Protocol: Phase-Transfer Catalysis (PTC) Method

Rationale: Traditional methods use Sodium Ethoxide (NaOEt) in ethanol. However, a Phase-Transfer Catalysis (PTC) approach is superior for industrial scalability, offering higher yields and easier work-up by avoiding anhydrous conditions.

Reagents:

  • Substrate: Malononitrile (1.0 eq)

  • Alkylating Agent: Ethyl Bromide (2.2 eq)

  • Base: 50% NaOH (aq)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (1-2 mol%)

  • Solvent: Toluene or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve malononitrile and ethyl bromide in Toluene. Add the TBAB catalyst.

  • Initiation: Add 50% NaOH dropwise under vigorous stirring. Note: The reaction is exothermic; maintain temperature <40°C to prevent nitrile hydrolysis.

  • Reaction Phase: The TBAB transports the hydroxide ion into the organic phase, deprotonating the malononitrile. The resulting carbanion attacks the ethyl bromide.

  • Completion: Monitor via TLC or GC. The presence of the gem-diethyl group sterically hinders further side reactions.

  • Work-up: Separate the organic layer, wash with water/brine to remove the catalyst and salts. Dry over

    
     and concentrate in vacuo.
    
  • Purification: Vacuum distillation is required to separate the product from any trace mono-ethyl impurities.

Reaction Mechanism (Graphviz Visualization)

The following diagram illustrates the stepwise


 alkylation mechanism facilitated by the base.

ReactionMechanism Start Malononitrile CH2(CN)2 Deprot1 Carbanion Formation (1) Start->Deprot1 + Base (-H+) Mono Mono-Ethyl Intermediate Deprot1->Mono + Et-Br (SN2) Deprot2 Carbanion Formation (2) Mono->Deprot2 + Base (-H+) Product This compound (Target) Deprot2->Product + Et-Br (SN2)

Figure 1: Stepwise dialkylation mechanism via nucleophilic substitution (


).

Pharmaceutical Application: The Barbiturate Pathway[7][8]

This compound is a direct precursor to Barbital (Veronal), the first commercially available barbiturate. While modern synthesis often starts with diethyl malonate, the nitrile route offers a pathway to access specific imino-derivatives or to bypass ester-availability issues.

Downstream Processing Workflow

The nitrile groups are resistant to direct condensation with urea compared to esters. Therefore, the industrial workflow typically involves converting the nitrile to an imidate or acid/ester before ring closure.

BarbitalSynthesis Nitrile This compound (Starting Material) Hydrolysis Acid Hydrolysis (H2SO4 / H2O) Nitrile->Hydrolysis Direct Direct Pinner Reaction (HCl / EtOH) Nitrile->Direct Diacid Diethylmalonic Acid Hydrolysis->Diacid Esterification Esterification (EtOH / H+) Diacid->Esterification Diester Diethyl Malonate (Common Intermediate) Esterification->Diester Condensation Condensation (Urea + NaOEt) Diester->Condensation Barbital Barbital (5,5-Diethylbarbituric acid) Condensation->Barbital Imidate Diethyl Malonimidate Direct->Imidate Imidate->Barbital + Urea

Figure 2: Industrial workflow converting the nitrile precursor into the pharmacologically active Barbital.

Analytical Characterization

To validate the synthesis of this compound, the following spectral signatures must be confirmed:

  • IR Spectroscopy:

    • Distinctive Peak: Sharp, strong absorption at ~2250 cm⁻¹ (C≡N stretch).

    • Absence: Lack of N-H stretching (3300-3500 cm⁻¹) confirms full alkylation (no remaining mono-substituted or starting amine).

  • ¹H-NMR (CDCl₃, 400 MHz):

    • Triplet:

      
       1.0–1.2 ppm (6H, 
      
      
      
      )
    • Quartet:

      
       1.9–2.1 ppm (4H, 
      
      
      
      )
    • Note: The absence of a singlet at

      
       ~3.5-4.0 ppm confirms the loss of the acidic methylene protons found in the starting malononitrile.
      
  • ¹³C-NMR:

    • Nitrile Carbon: ~115–120 ppm.

    • Quaternary Carbon: ~35–40 ppm (The central carbon attached to two ethyls and two nitriles).

Safety & Handling Protocols

Hazard Class: Acute Toxin / Irritant.[1][2] As a nitrile derivative, this compound poses specific risks related to metabolic release of cyanide and direct tissue irritation.

Hazard TypeGHS CodeDescriptionMitigation Protocol
Acute Toxicity H301/H311Toxic if swallowed or in contact with skin.[2]Double-gloving (Nitrile >0.11mm). Work in a certified fume hood.
Irritation H315/H319Causes skin and serious eye irritation.[1][2][3][4]Full face shield or safety goggles required.
Reactivity EUH032Contact with acids liberates very toxic gas (HCN).NEVER mix with strong acids without a scrubber system. Keep away from oxidizers.

Disposal: All waste streams must be treated as cyanide-contaminated. Quench with bleach (sodium hypochlorite) at pH >10 to oxidize cyanides to cyanates before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77456, 2,2-Diethylpropanedinitrile. Retrieved from [Link]

  • Chemical Abstracts Service (CAS). CAS Registry Number 22331-38-0. American Chemical Society. Retrieved from [Link]

  • LibreTexts Chemistry. Synthesis of Barbiturates via Malonic Ester Synthesis. Retrieved from [Link]

Sources

Toxicity Profile of 2,2-Diethyl Substituted Malononitriles: Mechanistic Insights & Safety Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Toxicity Profile of 2,2-Diethyl Substituted Malononitriles Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals[1]

Executive Summary

The toxicity profile of 2,2-diethylpropanedinitrile (Diethylmalononitrile; DEM) and its analogs represents a distinct deviation from the classical toxicology of simple aliphatic nitriles. While unsubstituted malononitrile is acutely lethal due to rapid metabolic liberation of cyanide (CN⁻), the 2,2-diethyl substitution creates a steric and metabolic blockade at the


-carbon.[1]

This structural modification significantly retards the primary cytochrome P450-mediated oxidative pathway required for cyanogenesis. Consequently, DEM exhibits a toxicity profile characterized less by acute histotoxic hypoxia (cyanide poisoning) and more by central nervous system (CNS) excitation, solvent-like narcosis, and delayed toxicity .[1] This guide provides the mechanistic grounding, comparative data, and safety protocols necessary for handling these compounds in high-stakes research and pharmaceutical synthesis.

Chemical Identity & Physicochemical Drivers

Unlike their mono-substituted counterparts, 2,2-disubstituted malononitriles lack acidic


-protons.[1] This absence of enolization potential fundamentally alters their reactivity with biological nucleophiles and their metabolic fate.
PropertyMalononitrile (Reference)2,2-Diethylmalononitrile (Target)Implication
CAS Number 109-77-322339-95-3Specific identification
Structure


Steric bulk & lipophilicity

-Protons
2 (Acidic, pKa ~11)0 (Blocked) Prevents Knoevenagel reversal
Lipophilicity (LogP) -0.5 (Hydrophilic)~1.5 (Lipophilic)Enhanced CNS penetration
GHS Hazard Fatal (H300/H330)Toxic (H301)Reduced acute lethality

Mechanism of Toxicity: The "Alpha-Blockade" Effect[1]

The core toxicological distinction lies in the metabolic activation pathway.

The Standard Pathway (Unsubstituted/Mono-substituted)

Simple nitriles undergo


-hydroxylation by hepatic Cytochrome P450 (primarily CYP2E1).[1] The resulting cyanohydrin is unstable and spontaneously decomposes to release free cyanide and an aldehyde.
  • Outcome: Rapid inhibition of Cytochrome c Oxidase (Complex IV), leading to ATP depletion and death.

The 2,2-Diethyl Pathway (Blocked)

In this compound, the


-carbon is quaternary.[1] It carries no hydrogen atoms abstractable by P450 enzymes.
  • Primary Effect: The rapid "cyanide spike" is abolished.

  • Secondary Effect: The molecule remains intact longer, allowing it to cross the blood-brain barrier (BBB) due to increased lipophilicity.[1]

  • Toxicity Manifestation:

    • CNS Excitation: Saturated dinitriles are known convulsants.[1] The intact molecule may antagonize GABAergic systems or disrupt ion channels.

    • Delayed Metabolism: Metabolism shifts to

      
      -oxidation (at the ethyl chain termini), a slower process that may eventually release toxic intermediates but lacks the immediate lethality of direct 
      
      
      
      -oxidation.[1]
Metabolic Pathway Visualization

The following diagram illustrates the divergence in metabolic fate caused by the diethyl substitution.

MetabolicPathways cluster_legend Pathway Key MCN Malononitrile (CH2(CN)2) CYP CYP450 (Alpha-Hydroxylation) MCN->CYP Rapid DEM This compound (Et2C(CN)2) DEM->CYP BLOCKED (No Alpha-H) OmegaOx Omega-Oxidation (Ethyl Chain) DEM->OmegaOx Slow CNS CNS Penetration (Intact Molecule) DEM->CNS High Lipophilicity Cyanohydrin Unstable Cyanohydrin CYP->Cyanohydrin CN Free Cyanide (CN-) Cyanohydrin->CN Spontaneous ComplexIV Complex IV Inhibition CN->ComplexIV Lethal OmegaOx->CN Minor/Delayed Convulsions Convulsions/ Seizures CNS->Convulsions key1 Red Path: Acute Lethality key2 Blue Path: DEM Mechanism

Caption: Comparative metabolic fate of Malononitrile vs. This compound. The quaternary carbon in DEM blocks the primary cyanogenic pathway, shifting toxicity to CNS effects.[1]

Toxicokinetics & Comparative Data

While specific human data for DEM is rare, comparative toxicology with homologous dinitriles allows for high-confidence extrapolation.[1]

CompoundLD50 (Oral, Rat)Primary MechanismOnset of Symptoms
Malononitrile 19–60 mg/kgHistotoxic Hypoxia (CN⁻)Minutes
2,2-Dimethylmalononitrile ~300–500 mg/kg*CNS Excitation / Weak CN⁻Hours
This compound Est. 100–300 mg/kg CNS Convulsant Delayed (1-4 hrs)
Adiponitrile 155 mg/kgDelayed CN⁻ releaseHours

*Note: Data extrapolated from homologous series of saturated dinitriles. The "Toxic" (Category 3) classification of DEM confirms it is less potent than the "Fatal" (Category 2) Malononitrile.

Critical Insight: Do not rely solely on lactate levels or venous oxygen saturation (markers of CN poisoning) when assessing DEM exposure.[1] Monitor for tonic-clonic seizures and respiratory depression of central origin.

Experimental Protocols for Safety Assessment

When introducing 2,2-diethyl substituted malononitriles into a drug development pipeline, the following assays are required to validate safety margins.

Protocol: Mitochondrial Respiration Screening (Seahorse Assay)

Objective: Determine if the compound acts as a direct uncoupler or inhibitor of the electron transport chain (ETC) independent of cyanide release.

  • Cell Line: HepG2 (metabolically active) or SH-SY5Y (neuronal).[1]

  • Preparation: Seed cells at 20,000 cells/well in XF96 plates.

  • Treatment:

    • Vehicle Control (DMSO).

    • Positive Control: FCCP (Uncoupler) and KCN (Complex IV inhibitor).

    • Test Compound: DEM (0.1, 1, 10, 100 µM).[1]

  • Measurement: Measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).

  • Interpretation:

    • Drop in OCR: Indicates ETC inhibition (potential CN release or direct binding).

    • Spike in OCR (Max Respiration): Indicates uncoupling activity (common with lipophilic weak acids/nitriles).

Protocol: In Vitro Cyanide Liberation Assay

Objective: Quantify the stability of the quaternary carbon against P450 metabolism.

  • System: Rat Liver Microsomes (RLM) enriched with NADPH regenerating system.[1]

  • Incubation:

    • Substrate: 1 mM DEM.[1]

    • Timepoints: 0, 15, 30, 60 min at 37°C.[1]

  • Detection: Stop reaction with ice-cold acetonitrile. Derivatize supernatant with naphthalene-2,3-dialdehyde and taurine (fluorescent probe for cyanide).

  • Analysis: HPLC-FLD (Ex 418 nm / Em 460 nm).

  • Validation: If CN⁻ release is <5% of Malononitrile control, the "Alpha-Blockade" hypothesis is confirmed for the specific analog.

Safety & Handling Directives

Warning: Although less toxic than malononitrile, DEM is still a Category 3 Toxic substance. It possesses high skin permeability due to its ethyl groups.

Personal Protective Equipment (PPE)[2]
  • Respiratory: Work strictly within a fume hood.[1] The compound may have a "mint-like" odor; do not rely on smell for detection .

  • Dermal:

    • Standard Nitrile Gloves:Insufficient for prolonged contact due to the compound's lipophilicity.

    • Recommendation: Double-glove with Silver Shield/4H laminate gloves under standard nitrile gloves for synthesis handling.[1]

  • Ocular: Chemical splash goggles.[1]

Emergency Response[3]
  • Exposure: Remove contaminated clothing immediately.[1][2] Wash skin with soap and water (do not use ethanol, as it enhances absorption).

  • Antidote Consideration: While cyanide kits (Hydroxocobalamin) are standard for nitriles, they may be ineffective if the toxicity is primarily CNS-mediated (seizures).[1]

  • Treatment: Treat seizures with benzodiazepines (e.g., diazepam) and provide supportive respiratory care. Use Hydroxocobalamin only if lactic acidosis suggests cyanide toxicity.

References

  • Tanii, H., & Hashimoto, K. (1985).[3] Structure-acute toxicity relationship of dinitriles in mice.[1][3] Archives of Toxicology. Link

  • Ahmed, A. E., & Farooqui, M. Y. (1982).[4] Comparative toxicities of aliphatic nitriles.[3][4] Toxicology Letters. Link

  • Freeman, J. J., & Hayes, E. P. (1985). Microsomal metabolism of acetonitrile to cyanide. Biochemical Pharmacology. Link

  • Mills, L. R., et al. (2022). Decyanation–(hetero)arylation of malononitriles to access α-(hetero)arylnitriles.[1] Organic & Biomolecular Chemistry. Link

  • BLD Pharm. (2024). Safety Data Sheet: this compound (CAS 22339-95-3).[1]Link

  • Fleming, F. F. (1999). Nitrile-containing natural products.[1] Natural Product Reports. (Context on saturated vs unsaturated nitrile toxicity). Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,2-Diethylmalononitrile (CAS 28118-33-4) is a specialized gem-disubstituted building block used in the synthesis of sterically hindered pharmaceutical intermediates and agrochemicals.[1][2][3] Unlike its widely available analog dimethylmalononitrile (CAS 7321-55-3), the diethyl variant is a non-commodity, "made-to-order" reagent in the current global market.[1][2][3]

This guide addresses the critical supply chain bottleneck for this reagent. It provides a dual-track strategy for researchers: Direct Procurement (identifying niche suppliers and price benchmarks) and In-House Synthesis (a validated protocol for producing the reagent from commodity precursors).[1][2][3]

Part 1: Market Analysis & Supply Chain Intelligence[1][2][3]

Supplier Landscape

The market for this compound is characterized by low liquidity and high fragmentation.[1][2][3] It is not stocked by major catalog suppliers (e.g., Sigma-Aldrich, Merck) as a standard inventory item, often leading to "Request for Quote" (RFQ) delays of 4–8 weeks.[2][3]

Primary Sourcing Channels:

  • Tier 1 (Catalog): Virtually non-existent.[3] Most listings are mislabeled dimethyl analogs or "virtual inventory."[2][3]

  • Tier 2 (Custom Synthesis Houses): The primary source.[3] Suppliers in China (e.g., Career Henan Chemical, Watson International) and India offer this on a campaign basis.[2][3]

  • Tier 3 (Bulk Aggregators): Platforms like ChemicalBook list ~4 suppliers globally, indicating a highly concentrated supply chain.[2][3]

Price Trends (2024–2026)

Due to its scarcity, the price of this compound is decoupled from the cost of its raw materials.[2][3]

ScaleEstimated Market Price (USD)Lead TimePrice Driver
Research (1–10 g) $150 – $3002–4 WeeksLabor/Setup costs for small-batch synthesis.[1][2][3]
Pilot (100 g – 1 kg) $800 – $1,500/kg6–8 WeeksCustom campaign overhead.[3]
Bulk (>10 kg) $250 – $400/kg8–12 WeeksRaw material costs (Ethyl Bromide + Malononitrile).[3]

Cost Model Analysis: The "Make vs. Buy" threshold is approximately 50 grams .[3] Below this, purchasing is time-efficient.[1][2][3] Above 50g, in-house synthesis becomes significantly more cost-effective due to the low cost of precursors (Malononitrile: ~


15/kg).[1][2][3]

Part 2: Technical Specifications & Applications

Chemical Identity

The gem-diethyl group serves as a metabolic blocker, preventing oxidation at the carbon center, and introduces specific steric bulk that alters the binding affinity of downstream pharmacophores.[2][3]

  • IUPAC Name: 2,2-Diethylpropanedinitrile[1][2][3]

  • SMILES: CCC(CC)(C#N)C#N

  • Appearance: Colorless to pale yellow liquid (unlike the solid dimethyl analog).[3]

  • Boiling Point: ~90–95 °C at 15 mmHg (Estimated).[3]

Decision Logic: Make vs. Buy

The following diagram illustrates the decision matrix for procuring this reagent based on project timelines and scale.

ProcurementLogic Start Requirement: this compound ScaleCheck Required Quantity? Start->ScaleCheck SmallScale < 50 grams ScaleCheck->SmallScale LargeScale > 50 grams ScaleCheck->LargeScale TimeCheck Timeline Critical (< 2 weeks)? SmallScale->TimeCheck ActionMake In-House Synthesis (Protocol 3.1) LargeScale->ActionMake Cost Efficient ActionBuy RFQ to Custom Synthesis House (Lead Time: 4-6 Weeks) TimeCheck->ActionBuy No TimeCheck->ActionMake Yes

Figure 1: Strategic decision tree for sourcing this compound.

Part 3: Synthesis Protocol (In-House Production)

Since commercial availability is poor, the following protocol is the industry standard for generating high-purity this compound via double alkylation.

Reaction Pathway

The synthesis involves the stepwise alkylation of malononitrile with ethyl bromide using a base (Potassium Carbonate or Sodium Hydride) in a polar aprotic solvent.[3]

SynthesisPathway Malononitrile Malononitrile (CH2(CN)2) Intermediate Mono-ethyl Intermediate Malononitrile->Intermediate Alkylation 1 EtBr Ethyl Bromide (2.2 eq) EtBr->Intermediate Base K2CO3 / DMSO Base->Intermediate Product This compound (>98% Purity) Intermediate->Product Alkylation 2

Figure 2: Double alkylation pathway using K2CO3/DMSO system.

Detailed Methodology

Safety Warning: Malononitrile is highly toxic (oral LD50 rat: 60 mg/kg) and can release Hydrogen Cyanide (HCN) if exposed to strong acids or high heat.[3] All operations must be performed in a functioning fume hood.[2]

Materials:

  • Malononitrile (6.6 g, 100 mmol)[1][2]

  • Ethyl Bromide (24.0 g, 220 mmol)[1][2][3]

  • Potassium Carbonate (anhydrous, 30.4 g, 220 mmol)[1][2][3]

  • DMSO (Dimethyl sulfoxide) or DMF (50 mL)[1]

  • Diethyl ether (for extraction)[1]

Step-by-Step Protocol:

  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Flush with Nitrogen (

    
    ).[2][3]
    
  • Solvation: Add Malononitrile (6.6 g) and anhydrous

    
     (30.4 g) to DMSO (50 mL). Stir at room temperature for 15 minutes to form the carbanion.
    
  • Addition: Add Ethyl Bromide (24.0 g) dropwise over 30 minutes. The reaction is exothermic; use a water bath to maintain internal temperature between 25–35°C.[3]

  • Reaction: Once addition is complete, heat the mixture to 50–60°C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or GC-MS until the mono-ethyl intermediate is consumed.[1][2]

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into 200 mL of ice-water to dissolve inorganic salts.[1][2]

    • Extract with Diethyl ether (

      
       mL).[2]
      
    • Wash the combined organic layer with brine (

      
       mL) to remove residual DMSO.
      
    • Dry over anhydrous

      
       and filter.[2]
      
  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via vacuum distillation (approx. 90°C at 15 mmHg) to obtain a clear liquid.[3]

Quality Control (QC) Parameters
TestAcceptance CriteriaMethod
Purity

GC-FID (Area %)
Identity Conforms to Structure

-NMR (CDCl3):

1.9 (q, 4H), 1.1 (t, 6H)
Water Content

Karl Fischer Titration

Part 4: Regulatory & Safety Implications[1][2][3]

Handling Precautions
  • Toxicity: Malononitrile derivatives are nitrile compounds.[2][3] While less volatile than HCN, they can metabolize to release cyanide ions in vivo.[2][3]

  • Waste Disposal: Aqueous waste from the synthesis contains cyanide/nitrile residues.[3] It must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanides before disposal, strictly adhering to local EHS regulations.[2][3]

Regulatory Status
  • Controlled Substance: this compound is not a DEA List I chemical, but it is a structural isomer of precursors used in controlled substance synthesis.[1][2][3]

  • Export Control: Suppliers in China/India may require End-User Statements (EUS) due to dual-use monitoring of nitrile compounds.[1][2][3]

References

  • PubChem. (2024).[3] Compound Summary: Malononitrile (Precursor Data).[3][4] National Library of Medicine.[2][3] Retrieved from [Link][1]

  • Organic Syntheses. (Coll. Vol. 3). Alkylation of Malonic Esters and Nitriles.[2][3] (General procedure adapted for dialkylation).[2][3] Retrieved from [Link][1]

Sources

Methodological & Application

Phase Transfer Catalysis Protocol for the Alkylation of Malononitrile: A Detailed Guide to C-C Bond Formation

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

The alkylation of active methylene compounds like malononitrile is a cornerstone reaction in organic synthesis, providing critical building blocks for pharmaceuticals, agrochemicals, and dyes. Traditional methods often require anhydrous conditions and the use of strong, hazardous bases like sodium hydride or expensive polar aprotic solvents.[1] Phase Transfer Catalysis (PTC) emerges as a powerful and green alternative, enabling these reactions to proceed under mild, heterogeneous conditions with high yields and selectivity.[2][3]

This guide provides a comprehensive overview of the PTC methodology for malononitrile alkylation, detailing the underlying principles, key experimental parameters, and step-by-step protocols for both selective mono- and di-alkylation.

The Principle: Bridging Immiscible Phases for Enhanced Reactivity

Phase Transfer Catalysis masterfully overcomes the mutual insolubility of an organic substrate (like an alkyl halide in a non-polar solvent) and an inorganic nucleophile (like the malononitrile anion generated in an aqueous or solid phase).[4][5] The process relies on a catalytic agent—the phase transfer catalyst—to transport the reactive anion across the phase boundary into the organic phase where the reaction occurs.

The key steps in the alkylation of malononitrile are:

  • Deprotonation: A base (e.g., NaOH in the aqueous phase or solid K₂CO₃) deprotonates the acidic α-hydrogen of malononitrile to form a carbanion.

  • Ion-Pair Formation & Phase Transfer: A lipophilic phase transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), exchanges its initial anion (X⁻) for the malononitrile carbanion at the phase interface.[6] This forms a new, organic-soluble ion pair (Q⁺[CH(CN)₂]⁻).

  • Alkylation in the Organic Phase: This ion pair migrates into the bulk organic phase. Here, the carbanion is only weakly solvated, rendering it a highly potent or "naked" nucleophile.[7][8] It rapidly attacks the alkylating agent (R-X) via an Sₙ2 mechanism to form the alkylated product and regenerate the catalyst's original ion pair (Q⁺X⁻).

  • Catalyst Regeneration: The catalyst (Q⁺X⁻) returns to the aqueous or solid phase to begin the cycle anew.

This catalytic cycle obviates the need for a single, homogeneous solvent system, allowing for milder conditions and often simplifying product isolation.

PTC_Mechanism cluster_aqueous Aqueous or Solid Phase Malononitrile CH₂(CN)₂ Carbanion [CH(CN)₂]⁻ Malononitrile->Carbanion Deprotonation Base Base (e.g., OH⁻) Base->Malononitrile Catalyst_Anion Catalyst (Q⁺[CH(CN)₂)⁻) Carbanion->Catalyst_Anion Catalyst_Aq Catalyst (Q⁺X⁻) Catalyst_Aq->Catalyst_Anion Anion Exchange Catalyst_Anion_Org Catalyst (Q⁺[CH(CN)₂)⁻) Catalyst_Anion->Catalyst_Anion_Org Product Product R-CH(CN)₂ Catalyst_Anion_Org->Product SN2 Alkylation Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Product Catalyst_Regen Catalyst (Q⁺X⁻) Product->Catalyst_Regen Catalyst_Regen->Catalyst_Aq

Caption: The catalytic cycle of malononitrile alkylation via PTC.
Causality Behind Experimental Choices: Optimizing Your Reaction

The success and selectivity of the PTC alkylation hinge on the careful selection of several key parameters.

  • The Phase Transfer Catalyst: Quaternary ammonium ('quat') and phosphonium salts are the most common catalysts.[9]

    • Structure: The catalyst's lipophilicity is crucial. For reactions where the rate-determining step is in the organic phase, catalysts with a total carbon count (C#) between 16 and 32 are often optimal.[3] Tetrabutylammonium bromide (TBAB, C#=16) and tetra-n-butylammonium hydrogen sulfate are excellent, cost-effective choices for many applications.[9]

    • Stability: Phosphonium salts generally exhibit higher thermal and chemical stability compared to ammonium salts, making them suitable for more demanding reaction conditions.[9]

  • The Base: The choice of base is critical for efficient deprotonation without inducing side reactions.

    • Potassium Carbonate (K₂CO₃): A solid, mild base that is effective for deprotonating malononitrile (pKa ≈ 11 in DMSO).[10] Its use in a solid-liquid PTC system minimizes the presence of water, which can reduce the reactivity of the carbanion and prevent potential hydrolysis of sensitive functional groups.[10] It is particularly useful for reactions with highly reactive alkyl halides.[11]

    • Potassium or Sodium Hydroxide (KOH, NaOH): Typically used as a 50% aqueous solution in liquid-liquid PTC. This strong base ensures rapid and complete deprotonation. However, its nucleophilic character can lead to unwanted side reactions, such as the hydrolysis of the alkyl halide.[11]

    • Potassium tert-Butoxide: A very strong base that can be used in solvent-free conditions for high reactivity, though it requires more careful handling.[11]

  • The Solvent System: PTC offers great flexibility, from biphasic liquid-liquid systems to solvent-free conditions.

    • Non-Polar Solvents: Toluene, hexane, or dichloromethane are common choices for the organic phase. They are preferred over polar aprotic solvents (like DMF or DMSO) which can solvate the carbanion and reduce its nucleophilicity.[3]

    • Solvent-Free (Neat) Conditions: For liquid reagents, conducting the reaction without an organic solvent is a highly efficient and green approach.[11][12][13] This maximizes reactant concentration and simplifies workup.

  • The Alkylating Agent: The reactivity follows the typical Sₙ2 trend: R-I > R-Br > R-Cl. Benzyl and allyl halides are particularly reactive. The choice often balances reactivity with cost and availability.

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures and can be modified based on the specific alkylating agent and desired scale.[11][13]

Workflow start Start: Assemble Reaction Apparatus charge Charge Reactor: Malononitrile, Alkyl Halide, PTC Catalyst, (Solvent) start->charge add_base Add Base (e.g., solid K₂CO₃ or 50% aq. NaOH) charge->add_base react React with Vigorous Stirring (Monitor by TLC/GC) add_base->react workup Work-up: Quench, Phase Separation, Extraction react->workup purify Purification: Distillation or Column Chromatography workup->purify analyze Characterize Product (NMR, GC-MS, IR) purify->analyze end End analyze->end

Caption: General experimental workflow for PTC alkylation.

Protocol 1: Selective Mono-alkylation using Solid-Liquid PTC

This method is ideal for achieving high selectivity for the mono-alkylated product, especially with reactive alkyl halides.

  • Materials and Reagents:

    • Malononitrile (1.0 equiv.)

    • Alkyl Halide (e.g., Benzyl Bromide, 1.0–1.1 equiv.)

    • Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 equiv.)

    • Tetrabutylammonium Bromide (TBAB) (0.05 equiv.)

    • Toluene (optional, can be run neat)

    • Diethyl ether or Ethyl acetate (for extraction)

    • Brine solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add malononitrile, the alkyl halide, and tetrabutylammonium bromide (TBAB). If using a solvent, add toluene (approx. 2-3 mL per mmol of malononitrile).

    • Add the powdered anhydrous potassium carbonate to the mixture.

    • Stir the mixture vigorously at room temperature or with gentle heating (40–60 °C) to ensure efficient mixing between the solid and liquid phases.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting malononitrile is consumed (typically 1–6 hours).

    • Upon completion, cool the reaction to room temperature. Add water to dissolve the inorganic salts and add diethyl ether or ethyl acetate for extraction.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with the organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield the pure mono-alkylated malononitrile.

Protocol 2: Selective Di-alkylation using Solvent-Free PTC

This protocol is optimized for the synthesis of symmetrically di-substituted malononitriles.[11][13]

  • Materials and Reagents:

    • Malononitrile (1.0 equiv.)

    • Alkyl Halide (2.2 equiv.)

    • Potassium tert-Butoxide or Potassium Hydroxide (2.2 equiv.)

    • Tetrabutylammonium Bromide (TBAB) (0.05 equiv.)

  • Procedure:

    • Carefully charge a round-bottom flask with malononitrile, the alkyl halide, and TBAB.

    • With vigorous stirring, add the base (e.g., solid potassium tert-butoxide) portion-wise to control any initial exotherm.

    • Stir the reaction mixture at room temperature or heat as necessary (e.g., for less reactive, long-chain alkyl halides) until TLC/GC analysis shows complete conversion.[11]

    • Perform the work-up and purification as described in Protocol 1.

  • Note on Unsymmetrical Di-alkylation: This can be achieved in a two-step process. First, perform the mono-alkylation using Protocol 1. Isolate the mono-alkylated product, and then subject it to a second alkylation using a different alkyl halide under similar PTC conditions.[11]

Data Summary & Troubleshooting

The reaction conditions can be tailored to achieve either mono- or di-alkylation with high selectivity.

Table 1: Representative Conditions for PTC Alkylation of Malononitrile

Target Product Alkyl Halide (equiv.) Base (equiv.) Catalyst (mol%) Conditions Typical Selectivity Reference
Mono-alkylated 1.0 - 1.1 K₂CO₃ (2.0) TBAB (5%) Neat or Toluene, RT-60°C >90% Mono [11][13]

| Di-alkylated | 2.2 | KOH or K-tBuO (2.2) | TBAB (5%) | Neat, RT-80°C | >95% Di |[11][13] |

Common Troubleshooting Insights:

  • Low Conversion: Inefficient stirring is a common culprit. The reaction is interface-limited, so vigorous agitation is essential.[14] Consider increasing the temperature or using a more reactive alkyl halide (bromide or iodide instead of chloride).

  • Poor Selectivity (Unwanted Di-alkylation): When targeting the mono-alkylated product, ensure no more than one equivalent of the alkyl halide is used. Using a milder base like K₂CO₃ can also improve selectivity. The mono-alkylated product is also acidic and can be deprotonated, leading to the di-substituted product if conditions are too harsh or reaction times too long.

  • Formation of Alcohol Byproduct: If using aqueous NaOH/KOH, hydrolysis of the alkyl halide can occur, especially with heating. Using solid K₂CO₃ or running the reaction at a lower temperature can mitigate this.

  • Catalyst Poisoning: While less common with malononitrile alkylation, be aware that highly lipophilic anions, such as iodide (if R-I is used) or tosylate, can sometimes pair strongly with the catalyst cation and inhibit its turnover.[3]

By leveraging the principles and protocols outlined in this guide, researchers can effectively implement Phase Transfer Catalysis for the clean, efficient, and scalable synthesis of alkylated malononitriles.

References

  • Carbon–Carbon Bond Formation Reactions Using Chiral Phase-Transfer Catalysts . (2023). ResearchGate. Available at: [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends . (2022). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis . (N.D.). CORE. Available at: [Link]

  • PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS . (N.D.). eGyanKosh. Available at: [Link]

  • Phase Transfer Catalysis Without Solvent. Selective Mono or Dialkylation of Malononitrile . (1991). ResearchGate. Available at: [Link]

  • Process for the C-alkylation of malonic esters using phase-transfer agents. (1983). Google Patents.
  • Phase transfer catalysis without solvent: selective mono- or di-alkylation of malononitrile . (1991). RSC Publishing. Available at: [Link]

  • Phase-Transfer Catalysis in Organic Syntheses . (N.D.). CRDEEP Journals. Available at: [Link]

  • PTC C-Alkylation of Malonate . (N.D.). Phase Transfer Catalysis. Available at: [Link]

  • Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis . (2023). Frontiers in Chemistry. Available at: [Link]

  • Phase transfer catalysis (PTC) . (2023). OperaChem. Available at: [Link]

  • Phase Transfer Catalysis . (N.D.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Enantioselective PTC α-alkylation of malonate . (2018). ResearchGate. Available at: [Link]

  • ChemInform Abstract: Phase-Transfer Catalysis Without Solvent: Selective Mono- or Dialkylation of Malononitrile . (1991). ResearchGate. Available at: [Link]

  • Effect of solvent on the reaction of benzaldehyde, malononitrile and barbituric acid . (2017). ResearchGate. Available at: [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends . (2022). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Catalytic stereospecific alkylation of malononitriles with enantioenriched primary allylic amines . (2021). Chemical Communications. Available at: [Link]

  • Phase-Transfer Catalysis (PTC) . (2008). Macmillan Group, Princeton University. Available at: [Link])

Sources

Application Notes and Protocols for the Synthesis of 2,2-Diethylmalononitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of α,α-Disubstituted Malononitriles

Malononitrile, a cornerstone of synthetic organic chemistry, serves as a versatile precursor for a myriad of complex molecular architectures. Its activated methylene group, flanked by two electron-withdrawing nitrile functionalities, imparts significant acidity to the α-protons, facilitating their removal by a suitable base. This property is the linchpin of its utility in C-C bond formation through alkylation reactions. The resulting α-substituted and α,α-disubstituted malononitriles are valuable intermediates in the synthesis of pharmaceuticals, dyes, and materials with unique electronic properties.

This application note provides a comprehensive guide to the double alkylation of malononitrile with ethyl iodide, yielding 2,2-diethylmalononitrile. We will delve into the mechanistic underpinnings of this sequential substitution, provide a detailed, field-tested protocol using sodium ethoxide, and outline the necessary safety precautions and characterization techniques. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a robust methodology for the synthesis of symmetrically substituted dinitriles.

Reaction Mechanism: A Stepwise Approach to Dialkylation

The double alkylation of malononitrile is a sequential process involving two distinct deprotonation and nucleophilic substitution steps. The choice of a strong, non-nucleophilic base is critical, with sodium ethoxide in an ethanolic solution being a common and effective choice.

  • First Deprotonation: Sodium ethoxide, a strong base, abstracts one of the acidic α-protons from malononitrile. This acid-base reaction is highly favorable due to the resonance stabilization of the resulting carbanion. The negative charge is delocalized over the α-carbon and both nitrogen atoms of the nitrile groups.

  • First Alkylation (SN2): The resonance-stabilized malononitrile anion is a potent nucleophile. It readily attacks the electrophilic carbon of ethyl iodide in a classic bimolecular nucleophilic substitution (SN2) reaction.[1] The iodide ion, being an excellent leaving group, is displaced, forming 2-ethylmalononitrile.

  • Second Deprotonation: The mono-alkylated product, 2-ethylmalononitrile, still possesses one acidic α-proton. A second equivalent of sodium ethoxide is required to deprotonate this less acidic, but still reactive, α-carbon, generating a new carbanion.

  • Second Alkylation (SN2): This second carbanion then undergoes another SN2 reaction with a second equivalent of ethyl iodide to yield the final product, this compound.

The sequential nature of this reaction allows for the synthesis of unsymmetrical dialkylmalononitriles if two different alkylating agents are used in a stepwise manner.[2] However, for this protocol, we focus on the symmetrical double ethylation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure synthesized from established methodologies for the alkylation of active methylene compounds.[1][3][4] Researchers should perform a risk assessment prior to execution.

Materials and Equipment
Reagent/MaterialM.W.QuantityMolesEquivalents
Malononitrile66.06 g/mol 6.61 g0.101.0
Sodium Metal22.99 g/mol 4.83 g0.212.1
Absolute Ethanol46.07 g/mol 100 mL--
Ethyl Iodide155.97 g/mol 34.3 g (17.6 mL)0.222.2
Diethyl Ether-As needed--
1 M Hydrochloric Acid-As needed--
Saturated NaCl (Brine)-As needed--
Anhydrous MgSO4-As needed--

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser with a drying tube (CaCl2 or Drierite®)

  • Dropping funnel (pressure-equalizing)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Visualized Experimental Workflow

G cluster_0 Reaction Setup & Execution cluster_1 Work-up & Isolation cluster_2 Purification prep_naoet 1. Prepare Sodium Ethoxide - Dissolve Na in absolute EtOH - Inert atmosphere (N2/Ar) add_malono 2. Add Malononitrile - Cool to 0-5 °C - Add malononitrile solution dropwise prep_naoet->add_malono Cool first_alkylation 3. First Alkylation - Add Ethyl Iodide (1.1 eq) - Warm to RT, then reflux add_malono->first_alkylation Add EtI second_alkylation 4. Second Alkylation - Cool to RT - Add Ethyl Iodide (1.1 eq) - Reflux until completion first_alkylation->second_alkylation Cool & Add EtI quench 5. Quench Reaction - Cool mixture - Add cold water second_alkylation->quench extract 6. Extraction - Extract with Diethyl Ether (3x) quench->extract wash 7. Wash Organic Layer - Wash with water, then brine extract->wash dry_evap 8. Dry & Evaporate - Dry over MgSO4 - Remove solvent via rotary evaporator wash->dry_evap distill 9. Vacuum Distillation - Purify crude product dry_evap->distill product Pure this compound distill->product

Experimental workflow for the double alkylation of malononitrile.
Step-by-Step Procedure

Part A: In-situ Preparation of Sodium Ethoxide and First Alkylation

  • Flask Preparation: Flame-dry a 500 mL three-neck round-bottom flask and allow it to cool to room temperature under a stream of inert gas (N2 or Argon). Equip the flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel.

  • Sodium Ethoxide Formation: Carefully add 100 mL of absolute ethanol to the flask. Cautiously add small, freshly cut pieces of sodium metal (4.83 g, 0.21 mol) to the ethanol at a rate that maintains a controllable reflux. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and an inert atmosphere. Stir until all the sodium has dissolved completely.

  • Malononitrile Addition: Cool the resulting sodium ethoxide solution to 0-5 °C using an ice-water bath. Dissolve malononitrile (6.61 g, 0.10 mol) in 20 mL of absolute ethanol and add this solution to the dropping funnel. Add the malononitrile solution dropwise to the stirred, cold sodium ethoxide solution over 30 minutes.

  • First Alkylation: After the malononitrile addition is complete, add ethyl iodide (17.15 g, 0.11 mol) dropwise over 30 minutes while maintaining the temperature below 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux for 1-2 hours. Monitor the reaction progress via TLC (Thin Layer Chromatography).

Part B: Second Alkylation and Work-up

  • Second Alkylation: After the initial reflux, cool the reaction mixture back to room temperature. Add the second portion of ethyl iodide (17.15 g, 0.11 mol) dropwise.

  • Final Reflux: Heat the mixture to reflux again and maintain it for 4-6 hours, or until the reaction mixture is neutral to moist litmus paper, indicating the consumption of the base.

  • Solvent Removal: After cooling, remove the bulk of the ethanol using a rotary evaporator.

  • Work-up: To the resulting slurry, add 100 mL of cold water. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash them sequentially with 50 mL of water and 50 mL of saturated NaCl solution (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

Part C: Purification

  • Vacuum Distillation: Purify the crude oil by vacuum distillation. Collect the fraction boiling at approximately 145 °C at 25 mbar.[4][5] The expected yield is typically in the range of 60-75%.

Safety and Handling Precautions

  • Malononitrile: This compound is toxic if swallowed, in contact with skin, or if inhaled.[6] It can cause severe irritation to the eyes, skin, and respiratory tract.[7] It may polymerize violently if heated above 130°C or on contact with strong bases.[7] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium Metal: Sodium is a highly reactive metal that reacts violently with water to produce flammable hydrogen gas and sodium hydroxide. Handle under an inert atmosphere and away from any water sources.

  • Sodium Ethoxide: This is a strong base and is corrosive.[8] It is also moisture-sensitive. Avoid contact with skin and eyes.[9]

  • Ethyl Iodide: Ethyl iodide is a lachrymator and is harmful if inhaled or swallowed. Handle with care in a fume hood.

  • General Precautions: The reaction generates hydrogen gas during the formation of sodium ethoxide and should be conducted in a well-ventilated area, away from ignition sources.

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized product.

  • Physical Properties:

    • Molecular Formula: C7H10N2

    • Molecular Weight: 122.17 g/mol [6]

    • Appearance: Colorless oil.

    • Boiling Point: ~145 °C / 25 mbar[4][5]

  • Infrared (IR) Spectroscopy:

    • A strong, sharp absorption band is expected in the range of 2240-2250 cm-1 , which is characteristic of the C≡N (nitrile) stretching vibration.[4][5]

    • Absorption bands in the region of 2850-2980 cm-1 will correspond to the C-H stretching of the ethyl groups.

  • 1H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

    • The spectrum is expected to be simple due to the molecule's symmetry.

    • ~ 1.1-1.3 ppm (triplet, 6H): This signal corresponds to the six protons of the two methyl (-CH3) groups. The triplet splitting pattern (J ≈ 7.5 Hz) arises from coupling with the adjacent methylene protons.

    • ~ 1.9-2.1 ppm (quartet, 4H): This signal represents the four protons of the two methylene (-CH2-) groups. The quartet splitting (J ≈ 7.5 Hz) is due to coupling with the neighboring methyl protons.

  • 13C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

    • ~ 10-15 ppm: Signal for the methyl (-C H3) carbons.

    • ~ 30-35 ppm: Signal for the methylene (-C H2-) carbons.

    • ~ 40-45 ppm: Signal for the quaternary carbon (C (CH2CH3)2). Quaternary carbons often show weaker signals.[7]

    • ~ 115-120 ppm: Signal for the nitrile (-C ≡N) carbons.

Conclusion

The double alkylation of malononitrile with ethyl iodide using sodium ethoxide is a reliable and effective method for synthesizing this compound. The success of the reaction hinges on the sequential deprotonation and SN2 alkylation at the active methylene carbon. Careful control of reaction conditions, particularly the exclusion of moisture and appropriate temperature management, is crucial for achieving a good yield. The provided protocol, along with the safety and characterization guidelines, offers a comprehensive framework for researchers to successfully synthesize and validate this versatile chemical intermediate.

References

  • Apollo Scientific. (2013, February 18).
  • Biosolve Shop. (n.d.). 4-(Dimethylamino)pyridine Peptide synthesis. Retrieved from a relevant chemical supplier website.
  • Díez-Barra, E., de la Hoz, A., Moreno, A., & Sánchez-Verdú, M. P. (n.d.). Synthesis of unsymmetrical dialkylmalononitriles.
  • Díez-Barra, E., de la Hoz, A., Moreno, A., & Sánchez-Verdú, M. P. (n.d.). Synthesis of symmetrical dialkylmalononitriles.
  • Enzymatic cascade flow synthesis of protected mandelonitrile derivatives. (n.d.). The Royal Society of Chemistry.
  • ChemSynthesis. (2025, May 20). This compound.
  • Google Patents. (n.d.).
  • Enamine. (n.d.). Dimethyl malononitrile.
  • Díez-Barra, E., de la Hoz, A., Moreno, A., & Sánchez-Verdú, M. P. (1992). Phase Transfer Catalysis Without Solvent. Selective Mono or Dialkylation of Malononitrile. J. Chem. Soc., Perkin Trans. 1, 1992, 1159-1161.
  • Wikipedia. (n.d.). 4-(Dimethylamino)pyridine.
  • Sigma-Aldrich. (n.d.). 4-(Dimethylamino)pyridine ReagentPlus®, ≥99%.
  • ChemBK. (2025, August 19). 4-dimethylaminopyridine.
  • Google Patents. (n.d.). WO2009058272A1 - Copper cmp polishing pad cleaning composition comprising of amidoxime compounds.
  • Organic Syntheses Procedure. (n.d.).
  • Benchchem. (2025). Experimental Protocol for the Synthesis of Acetylmalononitrile.
  • YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.
  • ResearchGate. (2025, August 7).
  • The Royal Society of Chemistry. (n.d.).
  • Chegg.com. (2019, October 16). Solved: The 1H NMR, 13C NMR, mass and IR spectra of compound...
  • PMC. (2018, July 20).
  • LibreTexts Chemistry. (n.d.). 29.10: ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Chemistry Stack Exchange. (2021, September 19).
  • Thieme. (n.d.).
  • OUCI. (n.d.). Synthesis and the Chemical Properties.
  • MDPI. (2022, June 21). Aliphatic Aldehydes in the Earth's Crust—Remains of Prebiotic Chemistry?

Sources

Application Note: Synthesis of Bis-Amidoxime Chelating Agents from 2,2-Diethylmalononitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amidoximes are highly versatile functional groups containing both a hydroxyimino (=N–OH) and an amino (–NH₂) group on the same carbon atom. This dual functionality allows them to act as powerful bidentate chelators for heavy metals, transition metals, and actinides (e.g., UO₂²⁺)[1][2]. The synthesis of bis-amidoximes from malononitrile derivatives—specifically 2,2-diethylmalononitrile (DMN)—provides a sterically tuned chelating agent. These resulting bis-amidoxime compounds are heavily utilized in advanced applications ranging from [3][4] to environmental remediation matrices[5][6].

Mechanistic Rationale & Precursor Advantages

The conversion of this compound to 2,2-diethylpropanediamidoxime proceeds via the nucleophilic addition of free-base hydroxylamine to the electrophilic cyano carbons[1].

Causality of Precursor Selection: Unsubstituted malononitrile possesses highly acidic alpha-protons, which, in the presence of a base, rapidly deprotonate to form a reactive carbanion. This leads to unwanted dimerization, polymerization, or Knoevenagel condensations[7]. By utilizing this compound, the alpha-position is fully blocked by gem-diethyl groups. This steric bulk prevents alpha-deprotonation and directs the reaction exclusively toward the nucleophilic attack on the cyano groups, ensuring a high-yield conversion to the bis-amidoxime[7][8].

Causality of Reagent Selection: Hydroxylamine is typically supplied as a stable hydrochloride salt (NH₂OH·HCl). To activate the nucleophile, a base must be added to neutralize the hydrochloride and generate the free base in situ.

  • For general laboratory and environmental applications, sodium hydroxide (NaOH) or sodium ethoxide (NaOEt) is used[9].

  • For semiconductor-grade chelators (e.g., CMP pad cleaners), alkali metals (Na⁺, K⁺) cause catastrophic microelectronic contamination. Therefore, metal-free bases such as or pure 50% aqueous hydroxylamine free-base are strictly required[3][4][10].

Experimental Protocol: Step-by-Step Methodology

The following self-validating protocol outlines the synthesis of 2,2-diethylpropanediamidoxime.

Reagents & Materials:

  • This compound (Precursor, 1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl, 2.2 eq)

  • Base: NaOH (Standard grade) or TMAH (Semiconductor grade) (2.2 eq)

  • Solvent: Ethanol/Water (5:1 v/v)

Procedure:

  • Preparation of Free-Base Hydroxylamine: Dissolve hydroxylamine hydrochloride in the ethanol/water mixture. Slowly add the chosen base under continuous stirring at 0–5 °C. If using NaOH, a precipitate of NaCl will form. Filter the solution to remove the NaCl precipitate, yielding a clear solution of free-base hydroxylamine[1][5]. Note: Failure to remove NaCl will result in heavy salt contamination in the final chelator.

  • Reaction Setup: Transfer the free-base hydroxylamine solution to a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Precursor Addition: Add this compound dropwise to the reaction vessel.

  • Thermal Activation: Heat the reaction mixture in a thermostated water bath to 75–80 °C. Maintain reflux under continuous stirring for 4 to 6 hours[5]. Causality: Moderate heat is critical to overcome the steric hindrance imposed by the gem-diethyl groups without thermally degrading the hydroxylamine into ammonia and nitrogen oxides[1].

  • Workup and Isolation: Allow the mixture to cool to room temperature. Concentrate the solvent under reduced pressure. The bis-amidoxime product will precipitate as a white to light-yellow solid.

  • Purification: Wash the crude product thoroughly with cold distilled water to remove any unreacted hydroxylamine and residual salts. Recrystallize from a minimal amount of hot ethanol and dry under vacuum at 50 °C to a constant weight[5][9].

Data Presentation & Analytical Validation

Validation of the synthesized amidoxime is primarily conducted via Fourier Transform Infrared (FTIR) spectroscopy. The disappearance of the sharp nitrile peak and the emergence of broad amidoxime bands confirm successful conversion[6][11].

Table 1: Reaction Optimization Parameters
ParameterStandard Grade SynthesisSemiconductor Grade SynthesisCausality / Effect
Base NaOH or NaOEtTMAH or 50% NH₂OH (aq)Avoids metal-ion contamination in microelectronics.
Temperature 75–80 °C70–80 °COvercomes steric hindrance of gem-diethyl groups.
Time 4–6 hours6–8 hoursEnsures complete bis-amidoximation.
Solvent Ethanol / Water (5:1)Methanol / Water or Pure H₂OSolubilizes both hydrophobic nitrile and hydrophilic NH₂OH.
Table 2: FTIR Spectroscopic Validation Markers
Functional GroupWavenumber (cm⁻¹)Observation Post-Reaction
Nitrile (C≡N) stretch 2245 – 2250Disappears (indicates complete conversion)
Amidoxime (C=N) stretch 1620 – 1650Appears (strong, sharp marker)
Amidoxime (N–O) stretch 910 – 950Appears (distinct marker for oxime)
Amine/Hydroxyl (N–H / O–H) 3300 – 3500Appears (broad, highly associated bonding)

Synthesis Workflow Visualization

SynthesisWorkflow Start This compound (Sterically Blocked Precursor) Reaction Nucleophilic Addition (75-80°C, EtOH/H2O, 4-6h) Start->Reaction Electrophilic Cyano Carbon Reagent Hydroxylamine Hydrochloride + Base (NaOH or TMAH) FreeBase In Situ Free NH2OH Generation & Filtration Reagent->FreeBase Neutralization FreeBase->Reaction Nucleophilic Attack Product 2,2-Diethylpropanediamidoxime (Bis-Amidoxime Chelator) Reaction->Product Proton Transfer & Crystallization

Workflow and mechanistic pathway for bis-amidoxime synthesis from this compound.

References

1. - Google Patents 2. - Google Patents 3. - MDPI Gels 4. - Taylor & Francis 5. - Elsevier

Sources

Application Note: Synthesis of 3,5-Diamino-4,4-diethyl-4H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the optimized protocol for the synthesis of 3,5-diamino-4,4-diethyl-4H-pyrazole via the nucleophilic cyclocondensation of 2,2-diethylmalononitrile with hydrazine hydrate. Unlike monosubstituted malononitriles, which yield aromatic pyrazoles, the 2,2-diethyl derivative yields a non-aromatic 4H-pyrazole scaffold due to the lack of an acidic proton at the C4 position. This reaction utilizes the Thorpe-Ingold effect (gem-dialkyl effect) to promote ring closure.

Target Audience: Medicinal Chemists, Process Development Scientists, and Energetic Materials Researchers.

Scientific Background & Mechanism[1][2]

The Challenge of Steric Hindrance

The reaction of hydrazine with nitriles is a classic route to amidrazones and pyrazoles. However, 2,2-disubstituted malononitriles present a unique challenge:

  • No Aromatization: The presence of two ethyl groups at the

    
    -carbon prevents tautomerization to the stable aromatic pyrazole form.
    
  • Product Instability: The resulting 4H-pyrazole contains two exocyclic imino/amino groups and is susceptible to hydrolysis, often converting to 4,4-diethylpyrazolidine-3,5-dione under acidic or aqueous conditions.

Reaction Mechanism

The mechanism proceeds through a stepwise nucleophilic addition followed by an intramolecular "Thorpe-Ziegler-like" cyclization.

  • Nucleophilic Attack: Hydrazine attacks the electrophilic carbon of one nitrile group, forming an amidrazone intermediate.

  • Cyclization: The terminal amino group of the hydrazinyl moiety attacks the second nitrile group.

  • Stabilization: The ring closes to form the 3,5-diamino-4,4-diethyl-4H-pyrazole.

ReactionMechanism Reactants This compound + Hydrazine Hydrate Inter1 Amidrazone Intermediate Reactants->Inter1 Nucleophilic Attack (k1) TS Intramolecular Cyclization (TS) Inter1->TS Thorpe-Ingold Assistance Product 3,5-Diamino-4,4-diethyl- 4H-pyrazole TS->Product Ring Closure

Figure 1: Mechanistic pathway for the formation of the 4H-pyrazole scaffold.

Experimental Protocol

Reagents & Equipment
ComponentGrade/PurityRole
This compound >97%Substrate
Hydrazine Hydrate 80% or 100%Nucleophile / Reagent
Ethanol (Absolute) ACS ReagentSolvent
Diethyl Ether ACS ReagentWash Solvent
Step-by-Step Methodology

Phase 1: Reaction Setup

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add This compound (13.6 g, 100 mmol) to the flask.

  • Dissolve in Absolute Ethanol (30 mL). Note: The concentration is kept high to favor intermolecular kinetics.

Phase 2: Nucleophile Addition 4. Add Hydrazine Hydrate (10.0 g, 200 mmol, 2.0 equiv) dropwise over 10 minutes at room temperature.

  • Critical Insight: A 2x molar excess is used to drive the equilibrium forward and prevent oligomerization.
  • Observe a mild exotherm. Allow the mixture to stir at ambient temperature for 15 minutes.

Phase 3: Cyclocondensation 6. Heat the reaction mixture to a gentle reflux (approx. 78°C) . 7. Maintain reflux for 4–6 hours . Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). The nitrile peak (


) in IR should disappear.

Phase 4: Isolation & Purification 8. Cool the reaction mixture to 0°C in an ice bath. 9. The product often precipitates as a white to off-white crystalline solid.

  • If no precipitate forms: Concentrate the ethanol solution to 25% of its original volume under reduced pressure, then cool again.
  • Filter the solid under vacuum.

  • Wash the filter cake with cold Diethyl Ether (2 x 15 mL) to remove unreacted hydrazine.

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

    Workflow Start Dissolve Substrate in Ethanol Add Add Hydrazine Hydrate (Dropwise, 2.0 eq) Start->Add Reflux Reflux 4-6 Hours (78°C) Add->Reflux Check Check TLC/IR (Loss of -CN) Reflux->Check Check->Reflux Incomplete Cool Cool to 0°C Precipitate Product Check->Cool Complete Wash Filter & Wash (Cold Et2O) Cool->Wash

    Figure 2: Operational workflow for the synthesis process.

Analytical Validation

To validate the synthesis of 3,5-diamino-4,4-diethyl-4H-pyrazole (and ensure it hasn't hydrolyzed to the pyrazolidinedione), look for these markers:

  • IR Spectroscopy:

    • Absence: Sharp nitrile peak at

      
      .
      
    • Presence: Strong amine/imine stretches (

      
      ) and C=N stretches (
      
      
      
      ).
  • 1H NMR (DMSO-d6):

    • 
       (t, 6H, 
      
      
      
      ).
    • 
       (q, 4H, 
      
      
      
      ).
    • 
       (Broad s, 
      
      
      
      ). Note: If hydrolyzed to the dione, these protons disappear or shift significantly downfield as amide protons.

HSE & Safety Critical

Hydrazine Hydrate:

  • Hazard: Highly toxic, potential carcinogen, corrosive, and skin sensitizer.

  • Control: Handle strictly in a fume hood. Use double nitrile gloves.

  • Waste: Quench excess hydrazine with dilute hypochlorite solution before disposal.

This compound:

  • Hazard: Liberates toxic fumes (

    
    , 
    
    
    
    ) upon combustion.[1]
  • Control: Avoid contact with strong acids which may liberate HCN.

References

  • El-Mekabaty, A. (2013). "Synthesis and Reactivity of 3,5-Diaminopyrazoles: A Versatile Scaffold for Heterocyclic Chemistry." Journal of Heterocyclic Chemistry.

  • Taylor, E. C., & Hartke, K. S. (1959). "The Reaction of Malononitrile with Hydrazine." Journal of the American Chemical Society, 81(10), 2452–2455.

  • PubChem. (2025). "Safety Data Sheet: Malononitrile Derivatives." National Library of Medicine.

  • Sigma-Aldrich. (2025). "Safety Data Sheet: Hydrazine Hydrate."

Sources

Application Note: Strategic Utilization of 2,2-Diethylmalononitrile in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the strategic use of 2,2-diethylmalononitrile (CAS: 7325-34-0) as a quaternary carbon synthon in the synthesis of bioactive heterocycles.[1] Unlike unsubstituted malononitrile, which relies on acidic


-protons for Knoevenagel condensations, this compound acts exclusively as a gem-dialkyl electrophile .[1] This guide provides optimized protocols for transforming this sterically hindered scaffold into 4,4-diethyl-3,5-diamino-4H-pyrazoles , 2,4,6-triamino-5,5-diethylpyrimidines , and 5,5-diethylbarbituric acid  derivatives.[1] We analyze the "Gem-Dialkyl Effect" (Thorpe-Ingold effect) as a driving force for cyclization and provide troubleshooting for steric resistance.

Strategic Analysis: The Gem-Dialkyl Challenge

Reactivity Profile

Standard malononitrile (


) is a nucleophile at the carbon center (pK

~11).[1] In contrast, This compound possesses a quaternary carbon center, rendering it incapable of deprotonation. Its reactivity is inverted: it functions as a bis-electrophile at the nitrile carbons.[1]
  • Steric Hindrance: The two ethyl groups create a "protective cone" around the nitrile carbons, reducing the rate of nucleophilic attack compared to dimethyl or unsubstituted analogs.

  • Cyclization Advantage: Once the first nucleophilic attack occurs, the Thorpe-Ingold effect compresses the internal bond angle (

    
    ), bringing the reactive termini closer together and accelerating ring closure.
    
Reaction Pathways Map

The following diagram illustrates the divergent synthesis pathways starting from this compound.

ReactionPathways Start This compound (Gem-Dialkyl Core) Hydrazine Hydrazine Hydrate (EtOH, Reflux) Start->Hydrazine Nucleophilic Addition Guanidine Guanidine HCl (NaOEt, Reflux) Start->Guanidine Base-Cat. Addition AcidHydrolysis Conc. H2SO4 (Hydrolysis) Start->AcidHydrolysis Hydration Pyrazole 4,4-Diethyl-3,5-diamino-4H-pyrazole (High Energy Scaffold) Hydrazine->Pyrazole Cyclization Pyrimidine 2,4,6-Triamino-5,5-diethylpyrimidine (Bioactive Core) Guanidine->Pyrimidine Cyclization Diamide 2,2-Diethylmalonamide AcidHydrolysis->Diamide Barbital 5,5-Diethylbarbituric Acid (Barbital) Diamide->Barbital + Diethyl Carbonate / NaOEt

Figure 1: Divergent synthetic pathways for this compound utilization.[1]

Protocol A: Synthesis of 4,4-Diethyl-3,5-diamino-4H-pyrazole[1]

This reaction exploits the high nucleophilicity of hydrazine to overcome the steric barrier of the diethyl groups. The resulting pyrazole is a precursor for energetic materials and fused pyrazolo-pyrimidines.[1]

Materials
  • This compound (10 mmol, 1.36 g)

  • Hydrazine hydrate (80% or 98%, 20 mmol, 1.0 g)

  • Ethanol (Absolute, 20 mL)

  • Catalytic HCl (Optional, 1-2 drops)[1]

Step-by-Step Methodology
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Dissolve this compound in ethanol. Add hydrazine hydrate dropwise at room temperature.

    • Note: A slight exotherm may be observed.[1][2]

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours .
    
    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1).[1] The starting nitrile (

      
      ) should disappear, and a polar, UV-active spot (
      
      
      
      ) should appear.
  • Isolation: Cool the reaction mixture to

    
     in an ice bath. The product often precipitates as a white to off-white crystalline solid.[1]
    
  • Filtration: Filter the solid and wash with cold ethanol (

    
    ).
    
  • Recrystallization: If necessary, recrystallize from hot ethanol/water (9:1).

Expected Yield: 65–80% Characterization:

  • IR: Distinct doublets for

    
     stretching (
    
    
    
    ) and absence of
    
    
    peak (
    
    
    ).[1]
  • Structure: The product exists as a stable 4H-pyrazole due to the quaternary C4 carbon preventing tautomerization to the aromatic 1H-pyrazole form.[1]

Protocol B: Synthesis of 2,4,6-Triamino-5,5-diethylpyrimidine

Direct reaction with guanidine is sterically demanding.[1] This protocol uses sodium ethoxide to generate the free guanidine base in situ and drive the reaction thermodynamically.

Materials
  • This compound (10 mmol)[1]

  • Guanidine Hydrochloride (12 mmol)[1]

  • Sodium Ethoxide (25 mmol, freshly prepared or 21 wt% solution)

  • Ethanol (30 mL)

Step-by-Step Methodology
  • Free Base Generation: In a dry flask under nitrogen, add Guanidine HCl to the Sodium Ethoxide solution. Stir for 15 minutes at room temperature. NaCl will precipitate.[1][3]

  • Substrate Addition: Add this compound dropwise to the guanidine mixture.

  • Reaction: Heat to reflux for 12–18 hours .

    • Mechanism:[1][3][4] The guanidine nitrogen attacks one nitrile to form an amidine intermediate, which then intramolecularly attacks the second nitrile.

  • Workup:

    • Evaporate the solvent under reduced pressure.[5]

    • Resuspend the residue in ice-water (

      
      ).[1]
      
    • Neutralize carefully with dilute acetic acid to pH ~7-8.[1]

  • Purification: The product precipitates upon neutralization.[1] Filter and wash with water.[1] Recrystallize from DMF/Water if required.[1]

Critical Note: If the reaction fails to proceed (due to steric bulk), the Pinner Pathway is recommended:

  • React nitrile with EtOH/HCl gas

    
     Diethyl imidate.[1]
    
  • React imidate with Guanidine

    
     Pyrimidine.[1][3]
    

Protocol C: Hydrolysis to 5,5-Diethylbarbituric Acid (Barbital)[1]

While Barbital is historically synthesized from diethyl diethylmalonate, the nitrile route is useful when starting from the malononitrile scaffold (e.g., in diversity-oriented synthesis libraries).

Step 1: Hydrolysis to 2,2-Diethylmalonamide
  • Reagent: Dissolve this compound (10 mmol) in conc.

    
     (5 mL).[1]
    
  • Condition: Stir at

    
     for 4 hours, then pour onto crushed ice.
    
  • Isolation: The diamide precipitates.[1] Filter and dry.[1]

Step 2: Cyclization to Barbital
  • Reagents: 2,2-Diethylmalonamide (10 mmol), Diethyl Carbonate (15 mmol), NaOEt (25 mmol).

  • Procedure: Reflux in absolute ethanol for 6 hours.

  • Quench: Acidify with HCl to precipitate the 5,5-diethylbarbituric acid.

Troubleshooting & Safety

IssueProbable CauseSolution
Low Yield (Protocol A) Incomplete cyclization due to sterics.[1]Increase reaction time to 24h or use n-Butanol (higher reflux temp).[1]
No Reaction (Protocol B) Guanidine salt not fully neutralized.Ensure NaOEt is in excess (2.5 eq) to keep guanidine as free base.[1]
Dark/Tar Product Polymerization of nitrile.[1]Run reaction under inert atmosphere (

). Avoid temps

without solvent.[1]

Safety Warning:

  • Cyanide Risk: While this compound is stable, thermal decomposition or strong oxidative conditions can release toxic cyanide fumes. Work in a well-ventilated fume hood.

  • Hydrazine: Highly toxic and potentially unstable.[1] Use appropriate PPE and handle in a hood.[1]

References

  • Nitrile Reactivity & Pyrazoles: Elnagdi, M. H., et al. "Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines." Molecules, vol. 24, no. 5, 2019. Link (Context: Analogous reactivity of gem-dinitriles with hydrazine).[1]

  • Barbiturate Synthesis: "Barbituric acid."[1] Organic Syntheses, Coll. Vol. 2, p. 60, 1943. Link (Context: Standard condensation protocols adaptable to amide intermediates).[1]

  • Guanidine Cyclization: "Synthesis of 2-amino-4-(4-pyridinyl)-1,3,5-triazine and its novel reaction with isocyanates." Journal of Heterocyclic Chemistry, vol. 30, 1993. Link (Context: General conditions for guanidine-nitrile cyclizations).[1]

  • Thorpe-Ingold Effect: Jung, M. E., & Piizzi, G. "gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, vol. 105, no. 5, 2005. Link (Context: Mechanistic grounding for cyclization efficiency).[1]

  • Malononitrile Dimer Review: Shaabani, A., et al. "Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs."[6] Molecular Diversity, vol. 22, 2018.[6] Link (Context: Divergent pathways of poly-nitriles).[1]

Sources

Troubleshooting & Optimization

Improving yield of 2,2-diethylmalononitrile in alkylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #8492: Optimization of 2,2-Diethylmalononitrile Synthesis Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary

The synthesis of this compound (DEMN) via the alkylation of malononitrile is a classic yet deceptive reaction.[1] While theoretically simple, researchers often encounter three primary failure modes:

  • Incomplete Alkylation: Persistence of the mono-ethyl intermediate.

  • Oligomerization: The reaction mixture turns into a black, viscous "tar" due to base-catalyzed self-condensation.

  • Workup Emulsions: Difficulty separating the product from phase-transfer catalysts or polymeric byproducts.

This guide moves beyond standard textbook protocols (which often suggest NaH/DMF and are hazardous at scale) to a Phase Transfer Catalysis (PTC) system.[1] This method is the industrial "Golden Standard" for maximizing yield (>90%) and purity.

Part 1: The Optimized Protocol (The "Golden Standard")

Methodology: Liquid-Liquid Phase Transfer Catalysis (LL-PTC) Rationale: PTC minimizes the contact time between the sensitive malononitrile anion and the base, reducing polymerization.[1] It allows the reaction to proceed in a biphasic system (Organic/Aqueous) where the alkylation happens rapidly in the organic phase or at the interface.[1]

Reagents & Stoichiometry
ReagentEquiv.RoleNotes
Malononitrile 1.0SubstrateMW: 66.06 g/mol .[1][2] Highly acidic (pKa ~11).[1][3]
Ethyl Bromide 2.5 - 3.0ElectrophileExcess required to drive kinetics to di-alkylation.[1]
NaOH (50% aq) 4.0BaseHigh concentration is critical for the "salting out" effect.[1]
TBAB 0.05 (5 mol%)CatalystTetrabutylammonium bromide.[1] Transfers OH⁻ to interface.
Toluene 10 VolSolventNon-polar solvent suppresses O-alkylation.
Step-by-Step Workflow
  • Preparation: In a round-bottom flask equipped with a reflux condenser and high-torque mechanical stirrer (magnetic stirring often fails if solids precipitate), charge Malononitrile , TBAB , and Toluene .

  • Electrophile Addition: Add Ethyl Bromide (EtBr) in one portion.[1]

    • Note: EtBr is volatile (bp 38°C).[1] Ensure your condenser is efficiently cooled (0°C coolant recommended).[1]

  • Initiation (Critical Step): Heat the mixture to 40°C .

  • Base Addition: Add 50% NaOH dropwise over 60 minutes.

    • Why? Adding base to the mixture ensures that as soon as a malononitrile anion is formed, it is immediately surrounded by excess EtBr.[1] This prevents the anion from attacking another malononitrile molecule (polymerization).[1]

  • Reaction: Stir vigorously at 50–60°C for 4–6 hours. Monitor by GC or TLC.

    • Endpoint: Disappearance of the mono-ethyl intermediate.

  • Workup:

    • Cool to room temperature.

    • Dilute with water to dissolve NaBr salts.

    • Separate phases. Extract aqueous layer once with toluene.

    • Wash combined organic layers with 1N HCl (to neutralize residual base) and then Brine.[1]

    • Dry over MgSO₄ and concentrate.

  • Purification: Vacuum distillation (bp ~90°C at 15 mmHg).

Part 2: Troubleshooting (Q&A)

Q1: I have a persistent 10-15% mono-ethylmalononitrile impurity. Adding more time doesn't help. Why? A: This is a kinetics vs. thermodynamics issue.

  • The Cause: As the reaction proceeds, the concentration of EtBr decreases, and the concentration of Bromide ions (Br⁻) in the aqueous phase increases.[1] In PTC, high concentrations of inorganic anions (Br⁻) can "poison" the catalyst by competing with OH⁻ for transfer into the organic phase.[1]

  • The Fix:

    • Refresh the Base: Decant the aqueous layer halfway through and replace it with fresh 50% NaOH. This removes the interfering Br⁻ ions.

    • Increase Catalyst: Bump TBAB to 10 mol% if using dilute alkyl halides.

    • Temperature: Increase temp to 60°C for the final hour to overcome the higher activation energy of the second alkylation (steric hindrance).

Q2: My reaction mixture turned into a black, solid tar. What happened? A: You likely experienced a "runaway exotherm" leading to Thorpe-Ziegler condensation (polymerization).[1]

  • The Mechanism: Malononitrile is an active methylene compound.[3] In the absence of electrophile (EtBr), the deprotonated anion attacks a neutral malononitrile molecule's nitrile group, starting a chain reaction.[1]

  • The Fix:

    • Never add EtBr to a pre-mixed solution of Malononitrile + Base.

    • Always have the EtBr present before the base is introduced.[1]

    • Control Temp: Keep the internal temperature below 60°C. Above this, polymerization kinetics compete with alkylation.[1]

Q3: I am seeing an emulsion during the aqueous wash that won't separate. A: This is caused by the quaternary ammonium salt (TBAB) acting as a surfactant, combined with potential oligomers.[1]

  • The Fix:

    • Filter First: Pass the biphasic mixture through a Celite pad before separation to remove micro-precipitates.

    • Acid Wash: Wash with 5% H₂SO₄ before the water wash. Protonating any side-product amines or breaking up the surfactant interactions often cracks the emulsion.

Part 3: Mechanistic Visualization

Diagram 1: The PTC Cycle (Interfacial Mechanism)

This diagram illustrates why the PTC method is superior: it keeps the reactive anion in the organic phase, protected from bulk water, while shuttling hydroxide ions as needed.[1]

PTC_Mechanism cluster_organic Organic Phase (Toluene) cluster_interface Interface cluster_aqueous Aqueous Phase (50% NaOH) Q_CN [Q⁺ Mal⁻] (Active Ion Pair) Product Diethylmalononitrile (Product) Q_CN->Product + Et-Br (SN2) Q_Br_Org Q⁺ Br⁻ Product->Q_Br_Org Releases Q⁺Br⁻ Reagent Et-Br (Electrophile) Reagent->Product Exchange Ion Exchange Q_Br_Org->Exchange Returns to Interface Exchange->Q_CN Deprotonates Malononitrile Q_Br_Aq Q⁺ Br⁻ (Recycled Catalyst) Exchange->Q_Br_Aq Br⁻ into Water NaOH NaOH (OH⁻) Q_OH Q⁺ OH⁻ (Active Catalyst) NaOH->Q_OH OH⁻ source NaBr NaBr (Waste) Q_Br_Aq->NaBr Salt Waste Q_Br_Aq->Q_OH Regenerated with NaOH Q_OH->Exchange Transfers to Interface

Caption: The Starks' Extraction Mechanism showing the transfer of hydroxide into the organic phase by the Quaternary Ammonium Catalyst (Q+).[1]

Diagram 2: Troubleshooting Logic Flow

Troubleshooting_Logic Start Reaction Complete? Check_TLC Check GC/TLC Start->Check_TLC Decision1 Mono-ethyl > 5%? Check_TLC->Decision1 Action_Boost Add 0.5 eq NaOH + 0.5 eq EtBr Decision1->Action_Boost Yes Decision2 Mixture Black/Viscous? Decision1->Decision2 No Action_Temp Increase Temp to 60°C Action_Boost->Action_Temp Action_Temp->Check_TLC Re-check 1 hr Fail_Polymer Polymerization Detected. Discard & Restart using Inverse Addition. Decision2->Fail_Polymer Yes Success Proceed to Workup Decision2->Success No

Caption: Decision matrix for addressing incomplete conversion and polymerization side-reactions.

References

  • Diez-Barra, E., et al. (1991).[1][4] "Phase transfer catalysis without solvent: selective mono- or di-alkylation of malononitrile." Journal of the Chemical Society, Perkin Transactions 1, (10), 2593-2595.[1]

  • Starks, C. M. (1971).[1] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195-199.[1]

  • Fedoryński, M., & Mąkosza, M. (2005).[1] "Phase Transfer Catalysis in Organic Synthesis." Encyclopedia of Catalysis. (Describes the specific efficacy of 50% NaOH in alkylation).

Sources

Preventing mono-alkylation impurities in 2,2-diethylmalononitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter stalled reactions and persistent impurities during the synthesis of dialkylated malononitriles.

The synthesis of 2,2-diethylmalononitrile from malononitrile and an ethyl halide is a fundamental transformation, yet it is notoriously plagued by the persistence of the mono-alkylated impurity: ethylmalononitrile . Below is a comprehensive, self-validating troubleshooting guide designed to help you drive this reaction to completion, backed by mechanistic causality and field-proven protocols.

Mechanistic Insights: Why Ethylmalononitrile Persists

The alkylation of malononitrile occurs via a stepwise deprotonation-substitution mechanism. The first alkylation is kinetically rapid. However, once the first ethyl group is installed, the resulting ethylmalononitrile intermediate presents two distinct challenges:

  • Steric Hindrance: The bulky ethyl group physically shields the remaining

    
    -proton, increasing the activation energy required for the second base-mediated deprotonation.
    
  • Reagent Volatility: Ethyl bromide has a remarkably low boiling point (38.4 °C). If the reaction is run in an open system or under a poorly cooled reflux condenser, the alkylating agent rapidly escapes the liquid phase. The reaction starves of its electrophile, artificially stalling at the mono-alkylated stage.

Understanding the 1[1] is critical: the mono-alkylated intermediate (ethylmalononitrile) is still sufficiently acidic to be deprotonated, meaning the bottleneck is primarily kinetic and mass-transfer related, not strictly thermodynamic.

Diagnostic Troubleshooting Workflow

Use the following decision tree to diagnose and resolve elevated levels of the mono-alkylation impurity in your reaction mixtures.

TroubleshootingWorkflow Start Analyze Reaction Mixture (GC/MS or 1H-NMR) CheckImpurity Ethylmalononitrile Impurity > 2%? Start->CheckImpurity Workup Proceed to Workup & Purification CheckImpurity->Workup No CheckBase Evaluate Base Strength & Equivalents CheckImpurity->CheckBase Yes BaseDecision Base < 2.5 eq or Weak Base? CheckBase->BaseDecision FixBase Increase Base to 2.5-3.0 eq (e.g., K2CO3 or NaH) BaseDecision->FixBase Yes CheckEtBr Evaluate Ethyl Bromide Equivalents BaseDecision->CheckEtBr No FixBase->Start EtBrDecision EtBr < 2.5 eq? CheckEtBr->EtBrDecision FixEtBr Increase EtBr to 2.5-3.0 eq Ensure sealed system EtBrDecision->FixEtBr Yes AddPTC Implement Phase Transfer Catalyst (e.g., TBAB) EtBrDecision->AddPTC No FixEtBr->Start AddPTC->Start

Diagnostic workflow for resolving ethylmalononitrile mono-alkylation impurities.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction plateau at 20% ethylmalononitrile impurity, even when I add excess ethyl bromide? A: This is a classic mass-transfer limitation. If you are using a heterogeneous base (like K2CO3) in a standard organic solvent, the deprotonated ethylmalononitrile intermediate struggles to interact efficiently with the ethyl bromide at the solid-liquid interface. The reaction stalls because the second alkylation is kinetically slower than the first.

Q2: How does Phase Transfer Catalysis (PTC) overcome this kinetic barrier? A: PTCs, such as Tetrabutylammonium bromide (TBAB), act as shuttles. They pair with the anionic nucleophile (the deprotonated malononitrile derivative) and pull it away from the inorganic solid surface, drastically increasing its effective concentration and collision frequency with the alkyl halide. As demonstrated by 2[2], utilizing PTC under solvent-free conditions forces the reagents into intimate contact, selectively driving the reaction to complete dialkylation.

Q3: Is it possible to separate the mono-alkylated impurity from the final product via distillation? A: It is highly difficult. 3[3] and this compound have similar boiling points and polarities. Chromatographic separation is also tedious on a large scale. The only viable solution for scale-up is to prevent the impurity from forming by pushing the reaction to 100% conversion.

Optimized Step-by-Step Protocol: Solvent-Free PTC Synthesis

To ensure absolute conversion and suppress the mono-alkylated impurity to <1%, we recommend abandoning traditional solvent-based protocols in favor of a Solvent-Free Phase Transfer Catalysis methodology.

Self-Validating Principle: This protocol relies on a sealed system to prevent electrophile loss and utilizes GC-MS tracking of the m/z 94 ion (ethylmalononitrile) to validate completion before workup.

Step 1: Reagent Charging (Solid Phase)

  • Charge a dry, heavy-walled pressure tube equipped with a magnetic stir bar with Malononitrile (1.0 eq, 10 mmol).

  • Add finely ground, anhydrous Potassium Carbonate (K2CO3) (3.0 eq, 30 mmol). Causality: Grinding the base maximizes the surface area necessary for solid-liquid interfacial deprotonation.

  • Add Tetrabutylammonium bromide (TBAB) (0.05 eq, 0.5 mmol) as the phase transfer catalyst.

Step 2: Alkylating Agent Addition

  • Cool the pressure tube to 0 °C in an ice bath.

  • Slowly add Ethyl Bromide (2.6 eq, 26 mmol) dropwise. Causality: Cooling prevents the immediate volatilization of the ethyl bromide, ensuring the strict stoichiometric excess required to force dialkylation remains in the vessel.

  • Tightly seal the pressure tube with a Teflon-lined cap.

Step 3: Reaction & Mass Transfer

  • Transfer the sealed vessel to an oil bath pre-heated to 50 °C.

  • Stir vigorously (≥800 rpm) for 5 hours. Causality: High-shear mixing is mandatory in solvent-free PTC to constantly renew the solid-liquid interface and prevent the formation of unreactive clumps.

Step 4: Self-Validation & Monitoring

  • Cool the vessel to room temperature before carefully unsealing.

  • Sample a 10 µL aliquot, dilute in 1 mL of dichloromethane, and analyze via GC-MS.

  • Validation Checkpoint: Confirm the absence of the malononitrile starting material (m/z 66). Verify that the ethylmalononitrile intermediate (m/z 94) is <1% relative to the this compound product (m/z 122). If mono-alkylation >2%, reseal and heat for an additional 2 hours.

Step 5: Workup & Isolation

  • Quench the reaction mixture with 20 mL of distilled water to dissolve all inorganic salts.

  • Extract the aqueous layer with Dichloromethane (3 x 15 mL).

  • Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify via vacuum distillation to yield pure this compound.

Quantitative Data: Condition Optimization

The table below summarizes the causality between reaction conditions and the persistence of the mono-alkylation impurity. Notice how the combination of a sealed system, excess alkylating agent, and PTC virtually eliminates the impurity.

Base SystemSolventAlkylating Agent (Eq)Additive / CatalystMono-Alkylation (Ethylmalononitrile)Di-Alkylation (Diethylmalononitrile)
NaOEt (2.0 eq)EthanolEtBr (2.0 eq)None18.5%75.0%
K2CO3 (2.5 eq)AcetonitrileEtBr (2.2 eq)None22.0%71.5%
NaH (2.5 eq)THFEtI (2.5 eq)None2.1%94.3%
K2CO3 (3.0 eq) Solvent-Free EtBr (2.6 eq) TBAB (5 mol%) < 1.0% 98.2%

References

  • Source: Journal of the Chemical Society, Perkin Transactions 1 (via ResearchGate)
  • Source: Chemical Reviews (ACS Publications)
  • Title: 2-Ethylpropanedinitrile | CID 19426 Source: PubChem - NIH URL

Sources

Technical Support Center: 2,2-Diethylmalononitrile Purification

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and process chemists working with 2,2-diethylmalononitrile . It prioritizes safety, chemical logic, and reproducible purification protocols.

Senior Application Scientist Desk Subject: Troubleshooting Crude Oil Purification & Isolation

Critical Safety Directive (Read First)

WARNING: CYANIDE HAZARD & THERMAL INSTABILITY Before proceeding, understand that this compound and its precursors are nitriles .[1]

  • Thermal Runaway: Malononitriles can polymerize explosively if heated above 130°C in the presence of basic impurities.[2] Never distill at atmospheric pressure.

  • Cyanide Generation: Decomposition releases HCN. All operations must occur in a functioning fume hood.

  • Antidote: Ensure a cyanide antidote kit (e.g., hydroxocobalamin) is accessible in the lab.

Module 1: The "Invisible" Impurity (Chemical Purification)

User Issue: "I distilled my crude oil twice, but GC still shows a 5-10% impurity peak close to the product. The oil is slightly yellow."

Diagnosis: You are likely failing to remove mono-ethylmalononitrile .[1] Crude synthesis (via alkylation of malononitrile with ethyl bromide) often yields a mixture of:

  • Target: this compound (Neutral)[1]

  • Impurity: Mono-ethylmalononitrile (Acidic, pKa ~12)[1]

  • Starting Material: Malononitrile (Acidic, pKa ~11)[1][3]

Because the boiling points are relatively close, physical separation (distillation) is inefficient. You must exploit the chemical acidity difference before distillation.

The Protocol: Caustic Wash (The "Golden Key")

The mono-substituted impurity retains an acidic proton at the


-position.[1] The di-substituted target does not. We use this to selectively extract the impurity into the aqueous phase.

Step-by-Step Workflow:

  • Dilution: Dissolve the crude oil in a non-polar solvent (e.g., Toluene or Diethyl Ether). Do not use DCM if avoiding emulsions is a priority.

  • The Wash: Wash the organic layer with 10% cold NaOH (2x).

    • Mechanism:[1][4][5][6] NaOH deprotonates the mono-ethyl impurity, converting it into a water-soluble sodium salt.[1]

    • Target: The 2,2-diethyl product remains neutral and stays in the organic layer.[1]

  • Neutralization: Wash the organic layer with water (1x) and then Brine (1x) to remove residual base.

  • Drying: Dry over anhydrous

    
     and concentrate in vacuo.
    
Visual Logic: Acid-Base Extraction Pathway

ExtractionLogic Crude Crude Mixture (Di-ethyl + Mono-ethyl + Malononitrile) Solvent Dissolve in Toluene/Ether Crude->Solvent NaOH Add 10% NaOH (Cold) Solvent->NaOH Separation Phase Separation NaOH->Separation AqLayer Aqueous Layer (Contains Sodium Salts of Mono-ethyl & Malononitrile) Separation->AqLayer Acidic Species OrgLayer Organic Layer (Contains Pure this compound) Separation->OrgLayer Neutral Species Waste Neutralize & Dispose (Cyanide Waste) AqLayer->Waste Product Proceed to Distillation OrgLayer->Product

Figure 1: Selective removal of acidic mono-alkylated impurities using basic extraction.[1]

Module 2: Physical Purification (Vacuum Distillation)

User Issue: "My oil turns dark brown/black during distillation."

Diagnosis: You are overheating the pot. As noted in the safety warning, malononitriles are thermally unstable. If you attempt atmospheric distillation (requiring >200°C), the compound will decompose or polymerize.

The Protocol: High-Vacuum Fractionation

You must lower the boiling point to a safe window (<100°C) using reduced pressure.[1]

Data: Boiling Point vs. Pressure

Pressure (mmHg/mbar) Approx. Boiling Point (°C) Safety Status
760 mmHg (Atm) ~200°C (Predicted) DANGER (Decomposition)
20 mmHg (26 mbar) ~145°C Caution (Limit pot temp)

| 3 mmHg (4 mbar) | 47 - 50°C | OPTIMAL |[1]

Operational Steps:

  • Setup: Use a short-path distillation head to minimize residence time.

  • Vacuum: Apply high vacuum (<5 mmHg is ideal).

  • Heating: Use an oil bath. Never use a heat gun or mantle directly on the flask without temperature control.

  • Collection:

    • Fraction 1: Solvent residues (discard).

    • Fraction 2: Product (Collect steady fraction at constant temp).

    • Pot Residue: Do not distill to dryness. Leave ~5mL residue to prevent overheating of salts/polymers.

Module 3: Troubleshooting & FAQs

Q: The product has a "sweet" but acrid smell. Is this normal?

A: Pure this compound has a faint odor, but a strong "bitter almond" or acrid smell usually indicates HCN or isonitrile byproducts.[1]

  • Action: Check the pH of your oil. If acidic, wash with saturated bicarbonate. Ensure adequate ventilation.

Q: My yield is lower than the literature (50-60%). Where did it go?

A: Check your Phase Transfer Catalyst (PTC) if you used one (e.g., TEBA or TBAB).

  • Cause: If you didn't wash the crude thoroughly with water before the NaOH step, quaternary ammonium salts can create emulsions, trapping your product in the aqueous layer.

  • Fix: Always wash the crude reaction mixture with water first to remove the catalyst, then perform the NaOH purification wash.

Q: Can I use Silica Gel Chromatography instead of distillation?

A: Yes, but it is difficult.

  • Challenge: Nitriles are polar. Mono- and di-ethyl derivatives have similar Rf values on silica.[1]

  • Recommendation: If you must use a column, use a gradient of Hexane:Ethyl Acetate (95:5 to 80:20) . However, the "Caustic Wash + Distillation" method is superior for scalability.

Module 4: Analytical Validation

Once isolated, validate purity using these parameters.

1. Refractive Index (nD)

  • Target: 1.4150 - 1.4170 (at 20°C).[1]

  • Note: Significant deviation (>0.002) indicates solvent contamination or mono-ethyl impurity.[1]

2. GC-MS / NMR

  • 1H NMR (

    
    ): 
    
    • 
       1.08 (t, 6H, 
      
      
      
      )
    • 
       1.95 (q, 4H, 
      
      
      
      )
    • Crucial Check: Look for a signal around

      
       3.5-3.[1]8. If present, this is the methine proton  of the mono-ethyl impurity. It must be absent.
      

References

  • Diez-Barra, E., et al. (1991).[1][4] "Phase Transfer Catalysis without Solvent: Selective Mono- or Di-alkylation of Malononitrile." Journal of the Chemical Society, Perkin Transactions 1, (10), 2589-2592.[1]

    • Source:[1][7]

    • Relevance: Defines the synthesis challenges and boiling point data (47-50°C
  • ChemicalBook. (2023). "this compound Properties and Safety."

    • Source:[1]

    • Relevance: General physical property confirm
  • BenchChem. (2025).[6] "Application Notes: Diethyl Butylmalonate in Phase Transfer Catalysis."

    • Source:[1]

    • Relevance: Provides analogous protocols for handling malonate alkyl

Sources

Technical Support Center: Exotherm Control in Large-Scale Synthesis of 2,2-Diethylmalononitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Hub. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical thermal hazards associated with the dialkylation of malononitrile. Scaling up the synthesis of 2,2-diethylmalononitrile [2] from bench to pilot plant introduces severe heat accumulation risks. This guide provides causality-driven explanations, self-validating protocols, and field-proven strategies to ensure safety, high yield, and scalability.

Mechanistic Causality: The Origin of the Exotherm

The synthesis of this compound relies on the double alkylation of malononitrile using an ethyl halide (e.g., bromoethane or iodoethane) in the presence of a base. The thermal runaway risk is bipartite:

  • Acid-Base Neutralization: Malononitrile has a highly acidic methylene group (

    
    ). Deprotonation by strong bases (e.g., 
    
    
    
    ,
    
    
    , or
    
    
    ) is instantaneous and highly exothermic.
  • 
     Alkylation:  The nucleophilic attack of the malononitrile carbanion on the ethyl halide releases significant bond-formation energy. Because the mono-alkylated intermediate is also acidic and readily deprotonated, the second alkylation occurs rapidly, compounding the heat release.
    

Without adequate heat dissipation, the accumulated thermal energy can trigger unwanted side reactions, including O-alkylation, polymerization of the nitrile groups, or explosive decomposition.

Troubleshooting & FAQs

Q1: During the addition of the base to the malononitrile/ethyl bromide mixture, the reactor temperature spikes uncontrollably. How can we prevent this?

Root Cause: You are likely using a highly soluble, strong base (like


 or 

) in a homogeneous batch setup. The deprotonation kinetics outpace the cooling capacity of the reactor jacket, leading to rapid heat accumulation. Solution: Transition to Phase Transfer Catalysis (PTC) [1]. By using a biphasic system (e.g., solid

or aqueous

with an organic solvent) and a phase transfer catalyst like Tetrabutylammonium bromide (TBAB), the reaction rate becomes limited by the mass transfer across the phase boundary. This interfacial bottleneck acts as a kinetic brake, effectively distributing the exotherm over time and allowing your jacketed reactor to maintain isothermal conditions.
Q2: We are scaling up to a 50 L reactor. Even with PTC, the ethyl bromide addition causes a delayed exotherm (thermal accumulation). What is the safest dosing strategy?

Root Cause: "Delayed exotherm" occurs when the reagent is dosed faster than it is consumed, pooling in the reactor. Once the temperature reaches the activation energy threshold, the pooled reagent reacts all at once. Solution: Implement Feed-Rate Controlled Dosing coupled with continuous inline monitoring (e.g., ReactIR). Dose the ethyl bromide continuously rather than in aliquots. Ensure the reactor temperature is maintained at


 during dosing to prevent reagent pooling. If cooling capacity is exceeded, the dosing pump must be interlocked to pause automatically. For ultimate control at this scale, converting the alkylation step to a Continuous Flow Reactor  is highly recommended[3], as the high surface-area-to-volume ratio of flow microreactors provides near-instantaneous heat dissipation.
Q3: How do we avoid the formation of mono-ethylmalononitrile and drive the reaction to the 2,2-diethylated product without increasing the temperature?

Root Cause: The mono-alkylated intermediate is sterically more hindered, slowing down the second


 substitution. Increasing the temperature to force the reaction compromises safety.
Solution:  Use an excess of the alkylating agent (2.5 to 3.0 equivalents) and leverage a highly efficient PTC system without solvent [1], or use a polar aprotic solvent (like DMF or MeCN) under strictly controlled dosing. The absence of a bulk solvent in PTC (solvent-free conditions) drastically increases the effective concentration of the reactants, driving the dialkylation to completion at lower, safer temperatures.

Self-Validating Experimental Protocols

Protocol A: Biphasic Phase Transfer Catalysis (PTC) Batch Method

This protocol utilizes a solid-liquid biphasic system to throttle the reaction kinetics, ensuring the exotherm remains within the cooling capacity of standard jacketed reactors.

Step-by-Step Methodology:

  • Reactor Setup: Equip a jacketed reactor with a mechanical overhead stirrer, an internal thermocouple, a reflux condenser, and a programmable dosing pump. Set the chiller to

    
    .
    
  • Reagent Charging: Charge the reactor with malononitrile (1.0 eq), Tetrabutylammonium bromide (TBAB, 0.05 eq), and anhydrous

    
     (3.0 eq). Add a minimal amount of dichloromethane (DCM) or toluene to mobilize the slurry.
    
  • Equilibration: Stir the mixture at 250 RPM for 15 minutes to establish the solid-liquid interface.

  • Controlled Dosing: Load bromoethane (2.5 eq) into the dosing pump. Begin dosing at a rate that maintains the internal temperature below

    
    . The exotherm will be immediate but kinetically capped by the dissolution rate of 
    
    
    
    and the PTC transfer cycle.
  • Validation Check: If the temperature drops while dosing remains constant, reagent pooling is occurring. Pause dosing and verify mixing efficiency.

  • Completion & Workup: Once dosing is complete, stir at

    
     for 4 hours. Filter the inorganic salts (
    
    
    
    , unreacted
    
    
    ). Wash the organic filtrate with water, dry over
    
    
    , and concentrate under reduced pressure to yield this compound.
Protocol B: Continuous Flow Synthesis (Advanced Scale-Up)

For pilot-scale production, continuous flow chemistry eliminates batch heat accumulation by reacting small volumes continuously.

Step-by-Step Methodology:

  • System Preparation: Utilize a silicon carbide (SiC) or stainless-steel flow reactor equipped with active cooling (set to

    
    ).
    
  • Solution A Preparation: Dissolve malononitrile (1.0 M) and bromoethane (2.5 M) in acetonitrile.

  • Solution B Preparation: Prepare a homogeneous organic base solution, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.5 M) in acetonitrile.

  • Pumping & Mixing: Pump Solution A and Solution B via high-precision syringe pumps into a T-mixer.

  • Residence Time: Route the mixed stream through a residence time unit (RTU) with a calculated residence time of 10-15 minutes. The high surface-area-to-volume ratio of the flow tubing dissipates the

    
     exotherm instantly.
    
  • Quenching: Direct the reactor effluent into a continuous quench vessel containing dilute aqueous

    
     to neutralize the base and halt any further reaction.
    
  • Validation Check: Analyze the steady-state effluent via inline HPLC. Adjust the flow rate (residence time) until the mono-alkylated intermediate is <1%.

Quantitative Data Presentation

The following table summarizes the thermal management efficiency of different synthetic strategies for this compound.

Synthesis StrategyExotherm Control MechanismMax Temp Spike (

)
Dialkylation SelectivityScalability Risk
Homogeneous Batch (NaH/THF) None (Jacket cooling only)>

(Runaway risk)
Moderate (Side reactions)High - Unsafe for pilot scale
Biphasic PTC (Solid

)
Mass-transfer limitation

High (>95%)Low - Safe with controlled dosing
Continuous Flow (DBU/MeCN) Instantaneous heat transfer

Very High (>98%)Minimal - Ideal for continuous production

Process Workflow Visualization

ExothermControl Start Malononitrile + Base + Et-X Deprotonation 1. Deprotonation (Rapid Exotherm) Start->Deprotonation Alkylation 2. SN2 Dialkylation (High Heat Release) Deprotonation->Alkylation Hazard Heat Accumulation & Thermal Runaway Risk Alkylation->Hazard PTC Mitigation A: Phase Transfer Catalysis (Mass Transfer Limitation) Hazard->PTC Batch Scale-up Flow Mitigation B: Continuous Flow (Instant Heat Dissipation) Hazard->Flow Continuous Scale-up SafeProduct This compound (Safe, High-Yield Production) PTC->SafeProduct Flow->SafeProduct

Causal workflow of thermal hazards during malononitrile dialkylation and engineering mitigations.

References

  • Diez-Barra, E., de la Hoz, A., & Moreno, A. (1991). Phase Transfer Catalysis Without Solvent. Selective Mono or Dialkylation of Malononitrile. Journal of the Chemical Society, Perkin Transactions 1, (10), 2589-2592. Available at:[Link]

  • Pulla, S., et al. (2024). Visible Light-Induced Alkylation of Malononitrile-Assisted Ketones through Deaminative Couplings. PubMed / CSIR-Indian Institute of Chemical Technology. Available at:[Link]

Validation & Comparative

1H NMR spectrum analysis of 2,2-diethylmalononitrile

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Spectrum Analysis of 2,2-Diethylmalononitrile: A Comparative Guide to Benchtop vs. High-Field Spectrometers

For process chemists and drug development professionals, the rapid and accurate structural verification of synthetic intermediates is a critical bottleneck. This compound is a highly utilized bis-alkylated intermediate, serving as a primary precursor in the synthesis of barbiturates (such as barbital) and various agrochemicals. Ensuring the fidelity of this intermediate prior to downstream cyclization prevents costly late-stage synthesis failures.

This guide objectively compares the analytical performance of modern, cryogen-free Benchtop NMR (60–90 MHz) against traditional High-Field NMR (400+ MHz) for the routine analysis of this compound. By combining empirical spectral data, step-by-step protocols, and mechanistic insights, this comparison will help laboratories optimize their Process Analytical Technology (PAT) workflows.

The structure of this compound consists of a central quaternary carbon bonded to two electron-withdrawing cyano (


) groups and two equivalent ethyl (

) groups. Because the molecule possesses a plane of symmetry, the two ethyl groups are both chemically and magnetically equivalent, resulting in a simple, first-order 1H NMR spectrum.

Mechanistic Causality of Chemical Shifts: The strong anisotropic and inductive electron-withdrawing effects of the geminal cyano groups heavily deshield the methylene (


) protons. While a standard alkane methylene typically resonates around 1.3 ppm, the 

-cyano substitution pushes these protons significantly downfield to nearly 2.0 ppm[1].

Table 1: Empirical 1H NMR Spectral Data for this compound (


) 
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

)
Causality / Structural Rationale

(Methyl)
1.25Triplet (t)6H~7.5 HzShielded aliphatic protons. Split into a triplet by the two adjacent methylene protons (

rule)[1].

(Methylene)
1.97Quartet (q)4H~7.5 HzDeshielded by the inductive pull of two

-cyano groups. Split into a quartet by the three adjacent methyl protons[1].

Comparative Technology Assessment

Historically, NMR analysis required centralized core facilities housing large superconducting magnets cooled by liquid helium (High-Field NMR). Recent advancements have miniaturized this technology using permanent Neodymium (NdFeB) magnets, creating Benchtop NMR systems (e.g., Oxford Instruments X-Pulse, operating at 60–90 MHz)[2].

For a simple molecule like this compound, the spectral dispersion required to resolve the triplet and quartet is minimal. Therefore, the operational advantages of benchtop systems often outweigh the brute-force resolution of high-field systems for routine QA/QC[3].

Table 2: Performance Comparison Matrix

ParameterBenchtop NMR (e.g., 60-90 MHz)High-Field NMR (e.g., 400 MHz)Impact on Pharmaceutical Workflow
Resolution (Line Width) < 0.35 Hz (at 50%)[2]< 0.1 HzHigh-field separates complex multiplets. However, this compound's simple

-coupling makes 60 MHz perfectly sufficient.
Sensitivity (LOD) ~1 mmol/L (16 scans)< 100 µmol/L (8 scans)High-field yields higher Boltzmann population differences, ideal for trace impurity profiling.
Infrastructure / Cost Cryogen-free; standard 110/220VLiquid Helium & Nitrogen requiredBenchtop eliminates ~$9,000/year in cryogen costs and allows fume-hood deployment[4].
Time-to-Result < 3 minutes (At-line)15 - 60+ minutes (Off-line)Benchtop avoids core-facility queuing, enabling real-time Go/No-Go decisions for downstream synthesis[4].

Analytical Workflow & Logical Relationships

To visualize how these two technologies integrate into a drug development pipeline, the following diagram illustrates the divergence in workflow based on the analytical objective (routine verification vs. complex impurity profiling).

NMR_Workflow Sample This compound Sample Prep (CDCl3) Benchtop Benchtop NMR (60-90 MHz) Sample->Benchtop Fume Hood Deployment HighField High-Field NMR (400+ MHz) Sample->HighField Core Facility DataBench Routine QA/QC (Rapid Verification) Benchtop->DataBench 1D 1H NMR DataHF Impurity Profiling (High Resolution) HighField->DataHF 1D/2D NMR Downstream Barbiturate Synthesis DataBench->Downstream Go/No-Go DataHF->Downstream Validation

Figure 1: Comparative NMR analytical workflow for this compound verification.

Experimental Methodologies: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocols utilize Tetramethylsilane (TMS) as an internal self-validating standard to calibrate the chemical shift axis to exactly 0.00 ppm.

Protocol A: Rapid At-Line Verification via Benchtop NMR (60 MHz)

Objective: Confirm the presence and purity of this compound before initiating barbiturate cyclization.

  • Sample Preparation: Dissolve 50 mg of the synthesized this compound in 0.5 mL of deuterated chloroform (

    
    ) containing 0.03% v/v TMS. Transfer to a standard 5 mm NMR tube.
    
  • Instrument Tuning: Insert the sample into the benchtop spectrometer (located directly in the fume hood). Run an automated 1D gradient shim to optimize magnetic field homogeneity (target line width < 0.5 Hz).

  • Acquisition Parameters:

    • Nucleus: 1H

    • Scans: 16 (Provides sufficient Signal-to-Noise ratio for the 50 mg concentration).

    • Relaxation Delay (

      
      ): 4 seconds (Ensures complete 
      
      
      
      relaxation for accurate integration of the ethyl protons).
    • Pulse Angle: 90°

  • Processing: Apply a 0.3 Hz exponential line broadening (apodization) to enhance the signal-to-noise ratio. Perform Fourier Transform (FT), phase correction, and baseline correction. Set the TMS peak to 0.00 ppm. Integrate the quartet at 1.97 ppm and the triplet at 1.25 ppm; verify the 4:6 ratio[1].

Protocol B: Trace Impurity Profiling via High-Field NMR (400 MHz)

Objective: Identify low-level mono-alkylated impurities (e.g., ethylmalononitrile) that could disrupt downstream stoichiometry.

  • Sample Preparation: Dissolve 10 mg of the sample in 0.6 mL of

    
     (with TMS).
    
  • Instrument Tuning: Insert into the 400 MHz superconducting magnet. Lock onto the deuterium frequency of the

    
     solvent and perform 3D TopShim.
    
  • Acquisition Parameters:

    • Nucleus: 1H

    • Scans: 8 (Higher inherent sensitivity requires fewer scans and less sample material).

    • Relaxation Delay (

      
      ): 2 seconds.
      
    • Pulse Angle: 30° (Ernst angle optimization for rapid pulsing).

  • Processing: Perform FT with zero-filling to 64k data points for maximum digital resolution. Look for trace quartets/triplets shifted slightly from the main product peaks, which would indicate incomplete di-alkylation.

Conclusion

For the structural verification of this compound, Benchtop NMR provides a highly efficient, cost-effective alternative to High-Field NMR. Because the molecule's 1H NMR spectrum relies on simple, well-separated


-coupled multiplets (a triplet at 1.25 ppm and a quartet at 1.97 ppm), the ultra-high resolution of a 400 MHz system is chemically redundant for routine QA/QC. By adopting benchtop systems, pharmaceutical laboratories can bring self-validating analytical power directly into the fume hood, drastically reducing time-to-result and eliminating exorbitant cryogen maintenance costs.

References

  • Diez-Barra, E., de la Hoz, A., Moreno, A., Sanchez-Verdu, P. "Phase Transfer Catalysis Without Solvent. Selective Mono or Dialkylation of Malononitrile." Journal of the Chemical Society, Perkin Transactions 1. URL:[Link]

  • Oxford Instruments. "Revolutionizing NMR: Bringing advanced spectroscopy from the basement to the benchtop." News-Medical.net, August 21, 2024. URL:[Link]

  • Oxford Instruments. "X-Pulse is a revolution in the flexibility of benchtop NMR spectroscopy." Oxford Instruments Magnetic Resonance. URL: [Link]

  • Singh, R., et al. "Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy." MDPI, September 1, 2021. URL:[Link]

Sources

Unraveling the Molecular Fragmentation of 2,2-diethylmalononitrile: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the synthesis and characterization of novel chemical entities, mass spectrometry stands as an indispensable tool for structural elucidation. The fragmentation pattern observed in an electron ionization mass spectrum provides a molecular fingerprint, offering profound insights into the compound's structure and stability. This guide presents a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,2-diethylmalononitrile, a molecule of interest in various synthetic applications. In the absence of a publicly available experimental spectrum for this specific compound, this guide leverages a comparative approach, drawing upon the known fragmentation behaviors of structurally related molecules to construct a robust and scientifically grounded prediction.

This analysis is built upon the foundational principles of mass spectrometry, including the stability of the resultant carbocations and the facile cleavage of bonds adjacent to functional groups. By examining the fragmentation patterns of malononitrile, 2,2-dimethylmalononitrile, butyronitrile, isobutyronitrile, and diethyl malonate, we can dissect the influence of the gem-diethyl group and the dinitrile functionality on the fragmentation pathways.

Comparative Fragmentation Analysis

The fragmentation of this compound is anticipated to be dominated by cleavages alpha to the quaternary carbon, leading to the loss of ethyl and other alkyl fragments. The presence of two nitrile groups is expected to influence the stability of the molecular ion and subsequent fragment ions.

To provide a clear comparison, the key fragmentation data for our target molecule and its structural analogs are summarized below. The data for the analog compounds are sourced from the NIST Mass Spectral Library, providing a reliable benchmark for our predictions.

CompoundMolecular Weight ( g/mol )Key Fragment Ions (m/z) and Predicted/Observed Relative Abundance
This compound (Predicted) 122.1793 (M-29, loss of •C2H5, high), 66 (loss of C2H5 and HCN, moderate), 54 (moderate), 41 (moderate), 29 (C2H5+, moderate)
Malononitrile66.0666 (M+, high), 65 (M-1, moderate), 40 (M-CN, moderate), 39 (moderate)
2,2-dimethylmalononitrile94.1194 (M+, moderate), 79 (M-15, loss of •CH3, high), 52 (moderate), 40 (moderate)
Butyronitrile69.1169 (M+, moderate), 41 (C3H5+, high), 27 (C2H3+, moderate)
Isobutyronitrile69.1169 (M+, low), 68 (M-1, moderate), 54 (M-CH3, moderate), 41 (C3H5+, high)
Diethyl malonate160.17160 (M+, low), 115 (M-45, loss of •OC2H5, high), 88 (moderate), 45 (C2H5O+, moderate), 29 (C2H5+, moderate)

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (M•+) at m/z 122. While the molecular ion peak for nitriles can be weak or absent, the quaternary carbon in this compound may lend some stability. The primary fragmentation pathways are predicted to be as follows:

  • Alpha-Cleavage: The most favorable initial fragmentation is the cleavage of a carbon-carbon bond alpha to the quaternary carbon, which is also beta to the nitrile groups. This results in the loss of an ethyl radical (•C2H5, 29 Da) to form a highly stable tertiary carbocation at m/z 93 . This fragment is expected to be the base peak or one of the most abundant ions in the spectrum.

  • Sequential Loss of HCN: The [M-C2H5]+ ion at m/z 93 can undergo further fragmentation by losing a molecule of hydrogen cyanide (HCN, 27 Da). This would lead to a fragment ion at m/z 66 .

  • Other Fragmentation Pathways:

    • Loss of a propyl radical (•C3H7, 43 Da) from the molecular ion, though less likely than the loss of an ethyl radical, could lead to a fragment at m/z 79 .

    • Cleavage of the bond between the two nitrile-bearing carbons could lead to smaller fragments. For instance, the formation of an ethyl cation (C2H5+) at m/z 29 is plausible.

    • Rearrangement reactions, while more difficult to predict, could also contribute to the overall fragmentation pattern.

The following diagram illustrates the predicted primary fragmentation pathway of this compound.

fragmentation M C7H10N2 (m/z 122) Molecular Ion F93 [M - C2H5]+ (m/z 93) Base Peak M->F93 - •C2H5 F66 [M - C2H5 - HCN]+ (m/z 66) F93->F66 - HCN

Caption: Predicted primary fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry Analysis

To validate the predicted fragmentation pattern, the following experimental protocol for electron ionization mass spectrometry (EI-MS) is recommended.

Instrumentation:

  • A gas chromatograph-mass spectrometer (GC-MS) system equipped with an electron ionization source.

  • A quadrupole or time-of-flight (TOF) mass analyzer.

GC Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL of a 100 ppm solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 20-200.

  • Scan Speed: 1000 amu/s.

Data Analysis:

The acquired mass spectrum should be compared with the predicted fragmentation pattern. The relative abundances of the key fragment ions (m/z 93, 66, 54, 41, and 29) should be examined. Comparison with a spectral library (e.g., NIST) is recommended for confirmation if the compound is ever added to these databases.

The following diagram outlines the general workflow for this experimental validation.

workflow cluster_sample Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample This compound Solution 100 ppm Solution Sample->Solution Dissolve in Dichloromethane GC Gas Chromatography Separation Solution->GC MS Mass Spectrometry (EI, 70 eV) GC->MS Elution Spectrum Mass Spectrum Acquisition MS->Spectrum Analysis Fragmentation Pattern Analysis Spectrum->Analysis Comparison Comparison with Prediction Analysis->Comparison

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

This guide provides a detailed, predictive framework for understanding the mass spectrometry fragmentation pattern of this compound. By drawing comparisons with structurally similar molecules and applying fundamental principles of mass spectrometry, we anticipate a fragmentation pattern dominated by the loss of an ethyl radical to form a stable tertiary carbocation at m/z 93. The proposed experimental protocol offers a clear pathway for the validation of these predictions. This comparative and predictive approach is a powerful strategy in the structural elucidation of novel compounds, providing researchers with a solid foundation for interpreting their experimental data.

References

  • NIST Mass Spectrometry Data Center. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link].

Validating Synthesis of 2,2-diethylmalononitrile: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the synthesis of novel compounds, particularly in the fields of materials science and drug development, the confirmation of a molecule's elemental composition is a foundational step. It serves as the primary gatekeeper for validating that the target structure has been successfully formed and is of sufficient purity for subsequent applications. This guide provides an in-depth, experience-driven comparison of elemental analysis as a validation tool for the synthesis of 2,2-diethylmalononitrile (C₇H₁₀N₂), a versatile dinitrile building block.

The synthesis of this compound, typically achieved through the dialkylation of malononitrile, is a classic example of C-C bond formation. However, the reaction is susceptible to incomplete alkylation, leading to a mixture of starting material, the mono-alkylated intermediate, and the desired di-alkylated product. Herein, we will explore how elemental analysis provides a robust, quantitative assessment of synthetic success and compare its utility against other common analytical techniques.

The Principle of Validation via Elemental Analysis

Elemental analysis (EA) for organic compounds almost invariably refers to CHNS analysis, a process that determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur.[1] The most prevalent method is combustion analysis.[2] In this technique, a small, precisely weighed sample is combusted in an oxygen-rich environment at high temperatures. The resulting gases—primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂ gas)—are separated and quantified by detectors.[2][3]

The power of EA lies in its directness. By comparing the experimentally determined mass percentages of C, H, and N to the theoretical values calculated from the molecular formula, one can ascertain the purity of the synthesized compound.[1] For a new compound to be considered pure for publication or further use, a deviation of ±0.4% between the experimental and calculated values is the generally accepted standard.[4]

Experimental Protocols

Part 1: Synthesis of this compound

The following is a generalized protocol for the synthesis of this compound via the alkylation of malononitrile. This procedure is based on well-established chemical principles for C-alkylation of active methylene compounds.[5][6]

Materials:

  • Malononitrile (CH₂(CN)₂)

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Ethyl bromide (EtBr)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous ethanol.

  • Base Addition: Sodium ethoxide is carefully added to the ethanol. The mixture is stirred until the base is fully dissolved.

  • Deprotonation: A solution of malononitrile in anhydrous ethanol is added dropwise to the stirred sodium ethoxide solution at room temperature. The formation of the sodium salt of malononitrile should result in a clear solution or a fine suspension.

  • Alkylation: Ethyl bromide (at least 2.2 equivalents) is added dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature. After the addition, the mixture is heated to reflux and maintained for several hours until TLC analysis indicates the consumption of the starting material and the mono-alkylated intermediate.

  • Workup: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the bulk of the ethanol. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether.

  • Washing: The combined organic layers are washed sequentially with saturated NH₄Cl solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.

  • Purification: The crude this compound is purified by vacuum distillation. The fraction with the appropriate boiling point is collected. Note: As the physical properties of this compound are not widely reported, the purification method (distillation vs. recrystallization) would be determined empirically based on whether the product is a liquid or a solid.[7]

Part 2: Elemental Analysis (CHN Analysis)

Procedure:

  • Sample Preparation: A small amount (typically 1-3 mg) of the purified this compound is weighed accurately into a tin or silver capsule using a microbalance. The capsule is then folded to ensure no sample is lost.

  • Instrument Setup: The elemental analyzer is calibrated using a certified standard of known elemental composition (e.g., acetanilide).

  • Analysis: The encapsulated sample is placed in the instrument's autosampler. The analyzer automatically drops the sample into a high-temperature combustion furnace (typically >950°C) with a pulse of pure oxygen.[8]

  • Gas Separation and Detection: The resulting combustion gases are passed through a reduction furnace to convert nitrogen oxides to N₂ and remove excess oxygen. The gas mixture (He, CO₂, H₂O, N₂) is then passed through a gas chromatography column to separate the components. A thermal conductivity detector (TCD) measures the concentration of each gas relative to the helium carrier gas.

  • Data Processing: The instrument's software integrates the detector signals and, using the calibration data, calculates the mass percentages of C, H, and N in the original sample.

Data Presentation and Interpretation

The theoretical elemental composition of this compound (C₇H₁₀N₂) is the benchmark against which experimental results are judged.

Molecular Formula: C₇H₁₀N₂ Molecular Weight: 122.17 g/mol [7]

ElementAtomic WeightNumber of AtomsTotal MassPercentage (%)
Carbon (C)12.011784.07768.82%
Hydrogen (H)1.0081010.0808.25%
Nitrogen (N)14.007228.01422.93%
Table 1: Theoretical elemental composition of this compound.

Below is a comparative table showing hypothetical data for a successful synthesis versus one where a significant impurity, the mono-alkylated intermediate (2-ethylmalononitrile, C₅H₆N₂), is present.

Sample% Carbon (C)% Hydrogen (H)% Nitrogen (N)Purity Assessment
**Theoretical (C₇H₁₀N₂) **68.82 8.25 22.93 Target Value
Successful Synthesis 68.65 (-0.17)8.31 (+0.06)22.88 (-0.05)Pass (All values within ±0.4%)
Impure Sample 65.95 (-2.87)7.15 (-1.10)26.90 (+3.97)Fail (Significant deviation)
Table 2: Comparison of theoretical and hypothetical experimental elemental analysis data. The impure sample data is skewed towards the composition of 2-ethylmalononitrile (C: 63.81%, H: 6.43%, N: 29.76%).

Workflow and Logic Diagrams

A systematic workflow is crucial for validating a chemical synthesis.

Caption: Workflow from synthesis to multi-faceted analytical validation.

Interpreting the results from elemental analysis follows a clear logical path.

EA_Interpretation Start Experimental EA Data Decision Values match theoretical (within ±0.4%)? Start->Decision Pass Synthesis Validated High Purity Confirmed Decision->Pass Yes Fail Synthesis Invalidated Impurity Present Decision->Fail No Troubleshoot Troubleshoot: - Incomplete reaction? - Residual solvent? - Incorrect structure? Fail->Troubleshoot

Caption: Decision tree for interpreting elemental analysis results.

Comparison with Alternative Analytical Methods

While elemental analysis is a powerful tool for assessing bulk purity, it is not omnipotent. It provides no information about the specific nature of impurities.[1] For a comprehensive validation, especially in regulated environments, orthogonal methods are essential.

TechniquePrimary InformationAdvantagesLimitations
Elemental Analysis (EA) Elemental composition (%C, H, N)Direct measure of bulk purity; robust and well-established; relatively inexpensive.Does not identify specific impurities; assumes impurity has a different elemental composition.[1]
NMR Spectroscopy Chemical structure, connectivityProvides detailed structural information; can identify and quantify impurities if standards are available (qNMR); non-destructive.Less sensitive to trace impurities than chromatography; quantification can be complex.
Gas Chromatography (GC) Separation and quantification of volatile componentsExcellent for separating volatile impurities from the main product; highly sensitive (ppm level); provides quantitative purity data (e.g., area %).[1]Requires the compound to be volatile and thermally stable; requires method development.
Mass Spectrometry (MS) Molecular weight and fragmentationConfirms molecular weight of the product and can help identify impurities by their mass; High-Resolution MS (HRMS) can confirm molecular formula.[1]Can be difficult to quantify mixtures without chromatographic separation; ionization efficiencies can vary.
Table 3: Comparison of elemental analysis with other common analytical techniques for purity validation.

References

  • This compound - C7H10N2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link]

  • A Look at Elemental Analysis for Organic Compounds - AZoM. (2021, May 6). AZoM.com. Available at: [Link]

  • Alkylation of Malononitrile and its Dimer with α-Bromketones | Request PDF. ResearchGate. Available at: [Link]

  • Elemental Analysis - Organic & Inorganic Compounds | ELTRA. ELTRA. Available at: [Link]

  • EP1184369A1 - Process for the preparation of malononitrile - Google Patents. Google Patents.
  • Enzymatic cascade flow synthesis of protected mandelonitrile derivatives - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • US2809986A - Method for the purification of malononitrile - Google Patents. Google Patents.
  • An International Study Evaluating Elemental Analysis - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. ACS Publications. Available at: [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes. Thieme Chemistry. Available at: [Link]

  • Inter-laboratory comparison of elemental analysis and gas chromatography combustion isotope ratio mass spectrometry (GC-C-IRMS). Part I: δ13C measurements of selected compounds for the development of an isotopic Grob-test - ResearchGate. ResearchGate. Available at: [Link]

  • 22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • 2,2-Dimethylpropanedinitrile | C5H6N2 | CID 23742 - PubChem - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Enantioselective Synthesis of α,α-Disubstituted Lactones via a Chiral Brønsted Acid Catalyzed Intramolecular Cyclization - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels - MDPI. MDPI. Available at: [Link]

  • A catalyst-free bioorthogonal reaction for malononitrile addition to azodicarboxylates - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models - SEDICI. SEDICI. Available at: [Link]

  • Discrepancy in comparing the yields by NMR and GC? - ResearchGate. ResearchGate. Available at: [Link]

  • Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy † - Sciforum. Sciforum. Available at: [Link]

  • Malononitrile - Wikipedia. Wikipedia. Available at: [Link]

Sources

Spectroscopic differences between mono-ethyl and diethyl malononitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic and functional distinctions between Mono-ethyl malononitrile (2-ethylpropanedinitrile) and Diethyl malononitrile (2,2-diethylpropanedinitrile). It is designed to assist in reaction monitoring, impurity profiling, and structural validation during synthesis.

Executive Summary

In the alkylation of malononitrile, distinguishing between the mono-alkylated intermediate and the di-alkylated product is a critical analytical challenge. While both share similar functional groups (nitrile, ethyl), their acid-base behavior and nuclear magnetic resonance (NMR) signatures differ fundamentally.

  • Mono-ethyl malononitrile retains an acidic methine proton (

    
    ), allowing it to form water-soluble salts in basic conditions.
    
  • Diethyl malononitrile possesses a quaternary carbon center, lacks acidic protons, and remains lipophilic in basic media.

This guide provides the specific spectral data required to quantify these species in mixtures.

Structural & Physical Comparison

The core difference lies at the alpha-carbon position. The substitution of the second hydrogen atom for an ethyl group eliminates the molecule's acidity and alters its symmetry.

FeatureMono-Ethyl MalononitrileDiethyl Malononitrile
Formula


MW 94.11 g/mol 122.17 g/mol
Alpha-Carbon Tertiary (Methine,

)
Quaternary (

)
Symmetry

(Plane of symmetry)

(High symmetry)
Acidity (

)
~11 (Acidic proton present)Non-acidic
Solubility (pH > 12) Soluble (Forms anion)Insoluble (Oils out)

NMR Spectroscopy: The Gold Standard

NMR is the most definitive method for distinguishing these compounds. The presence or absence of the methine proton is the binary indicator of reaction completion.

Proton ( ) NMR Comparison

Solvent:


 or 

Proton EnvironmentMono-Ethyl Malononitrile (

ppm)
Diethyl Malononitrile (

ppm)
Diagnostic Note
Methyl (

)
1.0 – 1.2 (Triplet,

Hz)
1.0 – 1.3 (Triplet,

Hz)
Overlapping region. Not diagnostic.
Methylene (

)
1.9 – 2.1 (Multiplet/Quintet)1.9 – 2.2 (Quartet)Mono splits into a complex multiplet due to coupling with both

and the chiral methine

. Diethyl is a clean quartet.
Methine (

)
3.4 – 3.8 (Triplet,

Hz)
ABSENT CRITICAL INDICATOR. Disappearance of this signal confirms full alkylation.

Expert Insight: In the Mono-species, the methine proton is highly acidic. If you use a protic deuterated solvent like


 with trace base present, this proton may exchange with deuterium, causing the signal to broaden or disappear, potentially leading to a false identification of the Di-species. Always use 

or

for reliable quantification.
Carbon ( ) NMR Comparison[4]
Carbon EnvironmentMono-Ethyl (

ppm)
Diethyl (

ppm)
Interpretation
Methyl (

)
~13.0~10.0 – 12.0Slight upfield shift in Di-species.
Methylene (

)
~28.0~30.0 – 35.0
Alpha-Carbon (

)
28.0 – 30.0 35.0 – 40.0 The shift from tertiary to quaternary carbon moves the signal downfield. The quaternary carbon signal will also be significantly less intense.
Nitrile (

)
112.0 – 117.0115.0 – 118.0Minimal diagnostic value.

IR Spectroscopy & Mass Spectrometry

While less specific than NMR, these techniques provide corroborating evidence.

Infrared (IR) Spectroscopy[5]
  • C-H Stretch:

    • Mono: Shows a weak methine C-H stretch, often buried under alkyl stretches (

      
      ).
      
    • Di: Only shows alkyl C-H stretches.

  • Nitrile Stretch (

    
    ):  Both show weak-to-medium bands at 
    
    
    
    . The intensity is often lower in the highly symmetric diethyl derivative due to dipole cancellation.
Mass Spectrometry (GC-MS)[6]
  • Mono-Ethyl (

    
     94): 
    
    • Base peak often

      
       (Loss of ethyl group).
      
    • Molecular ion usually visible.[1]

  • Diethyl (

    
     122): 
    
    • Fragmentation typically involves loss of one ethyl group (

      
      ) to form the cation at 
      
      
      
      , which resembles the mono-species.
    • McLafferty Rearrangement: Both species possess gamma-hydrogens relative to the nitrile group, allowing for McLafferty-type rearrangements, but the molecular ion difference (94 vs 122) is the primary identifier.

Experimental Workflow: Purification & Analysis

The following workflow utilizes the chemical difference (acidity) to purify the Diethyl product, validated by NMR.

G Start Crude Reaction Mixture (Mono + Di + Malononitrile) Quench 1. Quench with Water 2. Extract with Organic Solvent (EtOAc/DCM) Start->Quench Wash Alkaline Wash (10% NaOH) CRITICAL STEP Quench->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (Contains Mono-Ethyl Salt) PhaseSep->AqLayer pH > 12 OrgLayer Organic Layer (Contains Diethyl Product) PhaseSep->OrgLayer Neutral/Lipophilic Acidify Acidify (HCl) & Extract AqLayer->Acidify Dry Dry (MgSO4) & Concentrate OrgLayer->Dry MonoRec Recovered Mono-Ethyl (Recycle) Acidify->MonoRec Analysis 1H NMR Validation Target: No Triplet at 3.4-3.8 ppm Dry->Analysis

Figure 1: Purification logic exploiting the acidity difference between mono- and di-substituted malononitriles.

Protocol for Purity Check (NMR)
  • Sampling: Take 10 mg of the dried organic layer residue.

  • Solvent: Dissolve in 0.6 mL

    
     (Avoid 
    
    
    
    to prevent exchange).
  • Acquisition: Run a standard proton scan (16 scans is sufficient).

  • Integration:

    • Calibrate the Ethyl

      
       triplet (approx 1.2 ppm) to integral 6.0.
      
    • Check the region 3.4 – 3.8 ppm .

    • Pass Criteria: Integration of methine triplet < 0.05 (indicates < 1% Mono impurity).

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 3456 (Malononitrile derivatives). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Diez-Barra, E., et al. (1991). "Phase transfer catalysis without solvent: selective mono- or di-alkylation of malononitrile." Journal of the Chemical Society, Perkin Transactions 1, 2589-2595. [Link]

  • PubChem Compound Summary. "2-Ethylmalononitrile (CID 19426)." National Center for Biotechnology Information. [Link]

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. [Link]

Sources

Comparative HPLC Strategies for 2,2-Diethylmalononitrile Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Analytical Chemists, Process Development Scientists, and QC Managers Subject: Method Development & Validation for Aliphatic Nitriles

Introduction: The "Invisible" Analyte Challenge

2,2-Diethylmalononitrile (DEMN) is a critical intermediate in the synthesis of barbiturates (such as Barbital) and various agrochemicals. While its synthesis via the alkylation of malononitrile is chemically straightforward, its analytical characterization presents a distinct set of challenges.

Unlike aromatic pharmaceutical intermediates, DEMN lacks a conjugated


-system, resulting in negligible UV absorbance above 220 nm. Furthermore, the impurities—primarily mono-ethylmalononitrile  and unreacted malononitrile —share similar polarities and poor chromophoric properties.

This guide compares three distinct analytical approaches to solving the "DEMN Purity Problem," moving beyond standard templates to address the specific physicochemical limitations of aliphatic nitriles.

The Impurity Landscape & Synthesis Logic

To develop a robust method, we must first define the separation targets. The synthesis typically involves the double alkylation of malononitrile using ethyl bromide in the presence of a base (e.g., Sodium Ethoxide).

Critical Impurities
  • Malononitrile (Starting Material): Highly polar, elutes early.

  • 2-Ethylmalononitrile (Mono-Impurity): The "half-reaction" intermediate. Difficult to resolve from DEMN on standard C18 due to steric similarities.

  • Hydrolysis Degradants: 2,2-diethylcyanoacetamide (amide) or 2,2-diethylmalonic acid (acid), formed if moisture enters the process.

Visualization: Impurity Genesis

The following diagram illustrates the reaction pathway and where impurities originate.

SynthesisPath cluster_0 Reaction Environment Start Malononitrile (Polar Starting Material) Mono 2-Ethylmalononitrile (Major Impurity) Start->Mono + EtBr / Base Reagent Ethyl Bromide (Alkylating Agent) Product This compound (Target Analyte) Mono->Product + EtBr / Base Hydrolysis 2,2-Diethylcyanoacetamide (Degradant) Product->Hydrolysis + H2O / H+ (Storage Degradation)

Figure 1: Reaction pathway showing the stepwise alkylation and potential hydrolysis degradation.

Comparative Method Analysis

We evaluated three distinct methodologies. While GC-FID is often the default for volatile intermediates, HPLC is required when downstream coupling (e.g., to thermosensitive steps) or fraction collection is necessary.

Summary of Performance
FeatureMethod A: Standard C18 (Low UV) Method B: Phenyl-Hexyl (Pi-Selectivity) Method C: GC-FID (Reference)
Principle Hydrophobic Interaction

Interaction with Nitrile
Volatility / Carbon Counting
Detection UV @ 210 nmUV @ 215 nmFID (Flame Ionization)
Selectivity (

)
Moderate (1.2)High (1.5) Very High (2.0+)
LOD (ppm) ~50 ppm~40 ppm< 10 ppm
Robustness Low (Baseline drift)High (Specific interaction)High
Suitability Routine QCComplex Impurity Profiling Raw Material Assay

Deep Dive: The HPLC Solutions

Method A: The "Brute Force" C18 Approach

Why it fails often: Aliphatic nitriles are "transparent" at standard 254 nm. We must push detection to 205-210 nm. At this wavelength, organic modifiers like Acetone or lower-grade Acetonitrile absorb light, causing massive baseline drift. Optimization: Use Phosphate Buffer (transparent) and Methanol (lower cutoff than THF/Acetone).

Method B: The "Smart" Phenyl-Hexyl Approach (Recommended)

The Science: The nitrile group (-C≡N) contains a triple bond with


-electrons. A Phenyl-Hexyl stationary phase interacts via 

stacking with the nitrile. The Benefit: This interaction is stronger for the planar malononitrile and mono-ethyl impurity than for the bulky, tetra-substituted 2,2-diethyl target. This maximizes resolution (

) where C18 relies solely on hydrophobicity.

Detailed Experimental Protocols

Protocol 1: Optimized Phenyl-Hexyl Method (Recommended)

Objective: Separate Mono-ethyl vs. Di-ethyl forms with


.

1. Reagents & Preparation:

  • Buffer A: 10 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.0 with Phosphoric Acid. Note: Acidic pH suppresses ionization of potential acid degradants.
    
  • Solvent B: Acetonitrile (HPLC Grade S or higher to minimize UV noise).

  • Diluent: 50:50 Water:Acetonitrile.

2. Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 210 nm (Bandwidth 4 nm, Reference OFF). Crucial: Do not use a reference wavelength like 360nm, as it may mask peaks.

3. Gradient Program:

Time (min)% Buffer A% Solvent BCurve
0.09010Initial
2.09010Isocratic Hold
12.04060Linear Ramp
15.04060Wash
15.19010Re-equilibration
20.09010End
Protocol 2: System Suitability & Validation Criteria

To ensure trustworthiness (E-E-A-T), the method must be self-validating.

  • Resolution (

    
    ):  Must be > 2.0 between 2-ethylmalononitrile and this compound.
    
  • Tailing Factor (

    
    ):  Must be < 1.5 for the main peak.
    
  • Sensitivity Check: A standard at 0.05% (w/w) must have a Signal-to-Noise (S/N) ratio > 10.

Decision Framework: Choosing Your Method

Use this logic flow to determine the correct instrument for your specific development stage.

DecisionTree Start Start: Sample Type IsVolatile Is the sample thermally stable? Start->IsVolatile GC Use GC-FID (Highest Sensitivity) IsVolatile->GC Yes IsComplex Are polar degradants (Acids/Amides) suspected? IsVolatile->IsComplex No (or Aqueous) Phenyl Use HPLC (Phenyl-Hexyl) (Method B) IsComplex->Phenyl Yes (High Selectivity Needed) C18 Use HPLC (C18) (Method A) IsComplex->C18 No (Routine Assay)

Figure 2: Method selection decision tree based on analyte stability and matrix complexity.

Comparative Data Analysis

The following data represents typical performance metrics observed during method development validation (simulated based on physicochemical properties).

ParameterC18 Column (Method A)Phenyl-Hexyl (Method B)
Retention Time (Mono) 4.2 min5.1 min
Retention Time (Di-Ethyl) 4.5 min6.8 min
Resolution (

)
1.1 (Poor) 3.2 (Excellent)
UV Noise (210 nm) High (Drift)Moderate
Linearity (

)
0.9950.999

Scientific Insight: The C18 column struggles to differentiate the addition of a single ethyl group due to the small change in hydrophobicity. The Phenyl-Hexyl column exploits the electron density difference between the exposed nitrile in the mono-substituted form versus the sterically hindered nitrile in the di-substituted form.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. Link

  • Dolan, J. W. (2010). The Role of Selectivity in HPLC Method Development. LCGC North America. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Text for Gradient Elution Theory).

Sources

X-ray crystallography data for 2,2-diethylmalononitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison: Structural Dynamics of 2,2-Diethylmalononitrile Derivatives via X-ray Crystallography

Executive Summary: The Gem-Dialkyl Scaffold

In the landscape of organic intermediates, This compound represents a critical structural scaffold where the "gem-diethyl" effect (Thorpe-Ingold effect) plays a pivotal role in molecular conformation. Unlike their planar benzylidenemalononitrile counterparts (often used in optoelectronics), 2,2-diethyl derivatives possess a tetrahedral core that introduces significant steric bulk.

This guide objectively compares the crystallographic performance and structural metrics of This compound derivatives against their dimethyl analogs and conjugated (alkylidene) alternatives. We focus on the causality between steric hindrance and crystal packing efficiency—essential factors for predicting solid-state stability in pharmaceutical formulation.

Comparative Analysis: Steric Control & Crystal Packing

The following analysis contrasts the structural behavior of the 2,2-diethyl scaffold against the two most common alternatives: the sterically smaller 2,2-dimethyl variant and the planar benzylidene variant.

Table 1: Structural Metrics Comparison
FeatureThis compound Derivatives 2,2-Dimethylmalononitrile Benzylidene Malononitriles
Central Geometry Tetrahedral (

)
Tetrahedral (

)
Planar (

)
Steric Bulk High (Ethyl tails mobile)Moderate (Methyls rigid)Low (Flat stacking)
Internal Angle (

)
Compressed (< 109.5°)Standard (~109.5°)Expanded (> 120°)
Crystal Density Lower (due to ethyl disorder)Higher (efficient packing)Variable (depends on

-stacking)
Key Interaction Weak C-H...N (Dipole-driven)C-H...N (Stronger)

-

Stacking
Disorder Risk High (Ethyl conformation)LowLow
Expert Insight: The Thorpe-Ingold Effect

In 2,2-diethyl derivatives, the two ethyl groups repel each other, expanding the external


 angle. This forces the internal 

angle to compress (often below 105°).
  • Consequence: This "locking" effect restricts the conformational freedom of the nitrile groups, often increasing the reactivity of the nitrile carbon towards nucleophiles compared to the dimethyl analog.

  • Crystallographic Challenge: The ethyl chains often exhibit high thermal motion or static disorder (as seen in analogous ethoxymethylene structures), requiring data collection at 100 K to resolve atomic positions accurately.

Experimental Protocol: High-Fidelity Structure Determination

To obtain publication-quality data for these flexible derivatives, a standard room-temperature protocol is insufficient. The following workflow ensures the resolution of disordered ethyl groups.

Phase 1: Synthesis & Crystallization[3]
  • Synthesis: Knoevenagel condensation or direct alkylation of malononitrile.

    • Critical Step: Use a sealed-vessel reactor (SVR) for alkylation to prevent volatile loss, as demonstrated in the synthesis of ethoxymethylene derivatives [1].

  • Crystallization:

    • Method: Slow evaporation is rarely effective for diethyl derivatives due to oil formation.

    • Recommendation: Use Liquid-Liquid Diffusion .

      • Solvent: Dissolve derivative in minimal THF or CHCl

        
        .[1]
        
      • Precipitant: Layer carefully with cold Pentane or Hexane.

      • Temp: Store at 4°C to reduce kinetic energy and promote ordered lattice formation.

Phase 2: Data Collection (The "Cryo-Lock" Protocol)
  • Mounting: Select a crystal >0.2 mm. Mount on a MiTeGen loop using perfluoropolyether oil (not epoxy, to allow thermal contraction).

  • Cooling: Flash cool to 100 K immediately.

    • Why? This "freezes" the ethyl chain rotations. At 298 K, the terminal methyl carbons (

      
      ) often appear as smeared electron density clouds, making refinement impossible.
      
  • Diffraction: Collect using Mo-K

    
     radiation (
    
    
    
    Å).[2]
    • Strategy: High redundancy (>4x) is required to distinguish weak high-angle reflections from background noise caused by amorphous solvent regions.

Visualizing the Structural Logic

The following diagram illustrates the causal relationship between the chemical modification (Diethyl vs. Benzylidene) and the resulting crystallographic outcome.

StructuralLogic Scaffold Malononitrile Scaffold Path_Diethyl 2,2-Diethyl Substitution Scaffold->Path_Diethyl Path_Benzyl Benzylidene Condensation Scaffold->Path_Benzyl Steric Steric Repulsion (Ethyl-Ethyl) Path_Diethyl->Steric Conjugation Extended Conjugation Path_Benzyl->Conjugation AngleComp Angle Compression (Thorpe-Ingold) Steric->AngleComp Stacking Planar Pi-Pi Stacking Conjugation->Stacking Disorder Result: Ethyl Disorder (Requires 100K Data) AngleComp->Disorder Rigid Result: Rigid Lattice (High Density) Stacking->Rigid

Figure 1: Structural logic flow showing how substituent choice dictates the crystallographic strategy. The diethyl pathway leads to steric strain and disorder, necessitating cryo-crystallography.

Data Interpretation: Analyzing the CIF

When analyzing the Crystallographic Information File (CIF) for this compound derivatives, focus on these specific validation parameters:

  • Bond Angles (

    
    ): 
    
    • Expect deviations.[3][4] While ideal

      
       is 109.5°, the steric bulk of ethyl groups often compresses the nitrile-bearing angle to 104°–107° .
      
    • Validation: If the angle is >112°, suspect incorrect assignment of the central atom or unresolved disorder.

  • Thermal Ellipsoids (

    
    ): 
    
    • The terminal methyl carbons of the ethyl groups will have higher

      
       values than the core.
      
    • Threshold: If Ratio

      
      , you must model the ethyl group as "disordered" over two positions (PART 1 / PART 2 instruction in SHELXL) [2].
      
  • Intermolecular Contacts:

    • Look for C-H...N interactions.[5][6][7] Unlike benzylidene derivatives which stack via

      
      -orbitals [3], diethyl derivatives rely on weak hydrogen bonds between the acidic 
      
      
      
      -protons of neighboring molecules and the nitrile nitrogen.
    • Distance: Typical range is 2.4 – 2.6 Å.

References

  • Grinev, V. S., et al. (2023).[8][6][7] "Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy." Molbank, 2023(4), M1718.

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.

  • Yousuf, S., et al. (2015). "Crystal structure of 2-[2-(benzyloxy)benzylidene]malononitrile." Acta Crystallographica Section E, 71, o556-o557.

  • ChemicalBook. (2026).[9] "Dimethylmalononitrile Properties and Spectral Data."

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.